Technical Documentation Center

1-Oxa-8-azaspiro[4.5]decan-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Oxa-8-azaspiro[4.5]decan-4-ol
  • CAS: 757239-68-2

Core Science & Biosynthesis

Foundational

Thermodynamic and Metabolic Stability of Spirocyclic Ether-Amine Scaffolds: A Technical Guide for Drug Discovery

Executive Summary The transition from planar, aromatic "flatland" architectures to three-dimensional, sp³-rich chemical space is a defining paradigm in modern drug discovery[1]. Among the most privileged 3D motifs are sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, aromatic "flatland" architectures to three-dimensional, sp³-rich chemical space is a defining paradigm in modern drug discovery[1]. Among the most privileged 3D motifs are spirocyclic ether-amines (oxa-azaspirocycles). By replacing traditional six-membered rings (e.g., piperazines, morpholines) with spirocyclic analogues, medicinal chemists can achieve multiparametric optimization—simultaneously enhancing solubility, modulating basicity, and drastically improving metabolic stability[1][2].

This technical guide dissects the thermodynamic principles governing the stability of spirocyclic ether-amine scaffolds. It provides actionable, self-validating experimental protocols for evaluating their chemical and metabolic robustness, ensuring that drug development professionals can confidently integrate these motifs into hit-to-lead optimization pipelines.

Thermodynamic Principles of Spirocyclic Stability

The superior pharmacokinetic profile of spirocyclic ether-amines is not serendipitous; it is governed by strict thermodynamic and stereoelectronic principles.

Conformational Entropy and Target Binding

Spirocyclic scaffolds inherently restrict the conformational flexibility of a molecule[1]. When a highly flexible acyclic or monocyclic amine binds to a target protein, it incurs a severe thermodynamic penalty due to the loss of conformational entropy (


). The rigid orthogonal geometry of the spiro-junction pre-organizes the exit vectors of the molecule. This "conformational locking" minimizes the entropy cost associated with protein binding events, often leading to a net gain in binding free energy (

) and improved target affinity[3].
Stereoelectronic Modulation of Amine Basicity

A critical failure point for traditional aliphatic amines in drug discovery is their high basicity (typically pKa > 9.0), which leads to poor passive membrane permeability and high lysosomal trapping. In spirocyclic ether-amines (such as oxetane-fused pyrrolidines or piperidines), the highly polarized C–O bonds of the strained ether ring exert a strong electron-withdrawing inductive effect (-I effect) through the spiro-carbon[4]. This lowers the HOMO energy of the proximal amine's lone pair, effectively dropping the pKa to a more favorable physiological range (7.0–8.0).

Resistance to Chemical and Metabolic Degradation

Unlike spiroacetals, which contain a gem-diheteroatom motif susceptible to acid-catalyzed ring opening via oxocarbenium intermediates, spirocyclic ethers possess a robust carbon-carbon framework that resists acidic hydrolysis[5]. Metabolically, the steric bulk of the spiro-junction, combined with the reduced electron density on the amine, shields the


-carbons from Cytochrome P450 (CYP450)-mediated oxidative N-dealkylation. This translates to exceptionally low intrinsic clearance (

) in hepatic models[4].

G Spiro Spirocyclic Ether-Amine Fsp3 High Fsp3 Fraction Spiro->Fsp3 Rigid Conformational Locking Spiro->Rigid Oxa Oxa-Substitution (-I Effect) Spiro->Oxa Thermo Thermodynamic Stability Fsp3->Thermo Entropy Reduced Entropy Penalty Rigid->Entropy pKa Lowered Amine pKa Oxa->pKa Entropy->Thermo pKa->Thermo

Caption: Logical mapping of spirocyclic structural features to thermodynamic stability.

Quantitative Data: Scaffold Comparison

The thermodynamic advantages of spirocyclic ether-amines are best illustrated through direct comparison with classical flat heterocycles. The table below summarizes the physicochemical and stability metrics observed when transitioning from standard rings to spirocyclic systems[1][4][6].

Scaffold TypeRepresentative StructureApprox. pKaLogD (pH 7.4)Human Liver Microsome

(

L/min/mg)
Flat Heterocycle Morpholine8.3-0.8> 150 (Rapid metabolism)
Flat Heterocycle Piperazine9.8-1.2> 200 (Rapid metabolism)
Spirocyclic Ether-Amine 2-Oxa-6-azaspiro[3.3]heptane7.2-0.4< 20 (Highly stable)
Spirocyclic Ether-Amine 2-Oxa-8-azaspiro[4.5]decan-4-amine7.80.2< 15 (Highly stable)

Note: The incorporation of the 2-oxa-8-azaspiro[4.5]decan-4-amine motif has been explicitly shown to enhance both biochemical activity and cellular stability in recent allosteric inhibitor developments[6].

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic and metabolic stability of a newly synthesized spirocyclic ether-amine, researchers must employ self-validating assay systems. The following protocols are designed to isolate chemical instability from enzymatic degradation, ensuring high-confidence data.

Protocol A: Thermodynamic Chemical Stability (NMR Equilibration)

Purpose: To verify that the spirocyclic junction does not undergo spontaneous or acid/base-catalyzed ring-opening in aqueous environments. Causality: By monitoring the compound via quantitative NMR (qNMR) over time across a pH gradient, we can calculate the thermodynamic equilibrium constant (


) of any potential degradation pathways.
  • Sample Preparation: Dissolve 5 mg of the spirocyclic ether-amine in 0.5 mL of deuterated buffer solutions (pH 1.2, pH 7.4, and pH 10.0) utilizing

    
     and appropriate deuterated salts.
    
  • Internal Standard Addition: Add a precise molar equivalent of 1,4-dioxane as an internal standard. Why? 1,4-dioxane is chemically inert under these conditions and provides a stable integration reference to quantify absolute concentration loss, rather than just relative isomeric ratios.

  • Incubation & Acquisition: Incubate samples at 37 °C. Acquire 1D

    
    -NMR spectra at 
    
    
    
    hours.
  • Validation Check: If new multiplets appear in the alkyl region (indicating ring-opening to an acyclic amino-alcohol), the scaffold is thermodynamically unstable. A stable spirocycle will show < 2% variance in the integration ratio of the spiro-

    
    -protons relative to the internal standard over 24 hours.
    
Protocol B: Microsomal Metabolic Stability Assay

Purpose: To determine the intrinsic clearance (


) and half-life (

) of the scaffold against CYP450 enzymes. Causality: We utilize a dual-arm incubation (with and without NADPH). The NADPH-free arm acts as a critical negative control; any degradation observed here indicates chemical instability rather than true enzymatic metabolism, preventing false-positive clearance rates.
  • Matrix Preparation: Pre-warm human liver microsomes (HLM) to 37 °C in 100 mM potassium phosphate buffer (pH 7.4) at a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the spirocyclic test compound (final concentration 1

    
    M, ensuring DMSO is 
    
    
    
    0.1% to prevent CYP inhibition).
  • Reaction Initiation:

    • Active Arm: Initiate the reaction by adding NADPH regenerating system (1 mM final).

    • Control Arm: Add an equivalent volume of buffer instead of NADPH.

  • Time-Course Quenching: At

    
     minutes, transfer 50 
    
    
    
    L aliquots into 150
    
    
    L of ice-cold acetonitrile containing an analytical internal standard (e.g., labetalol). Why? Acetonitrile instantly precipitates the microsomal proteins, halting the reaction, while the internal standard normalizes any matrix effects or ionization suppression during subsequent LC-MS/MS analysis.
  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage remaining vs. time. The slope of the linear regression yields the elimination rate constant (

    
    ), from which 
    
    
    
    and
    
    
    are derived.

Workflow Start Test Compound Microsomes Liver Microsomes (+/- NADPH) Start->Microsomes Quench Acetonitrile Quench + Internal Std Microsomes->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate CL_int & Half-life LCMS->Data

Caption: Self-validating experimental workflow for assessing microsomal metabolic stability.

Conclusion

The integration of spirocyclic ether-amine scaffolds represents a sophisticated application of thermodynamic principles in medicinal chemistry. By leveraging the rigid 3D architecture to minimize binding entropy penalties, and utilizing the stereoelectronic properties of the spiro-oxa system to modulate amine basicity, researchers can bypass the metabolic liabilities of traditional flat heterocycles. When validated through rigorous, internally controlled chemical and microsomal assays, these scaffolds offer a highly reliable foundation for next-generation drug discovery.

References

1.[1] Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? tandfonline.com.[Link] 2.[3] The utilization of spirocyclic scaffolds in novel drug discovery. researchgate.net.[Link] 3.[2] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. nih.gov.[Link] 4.[5] Re2O7-MEDIATED SPIROCYCLIC ETHER SYNTHESIS FROM ACYCLIC PRECURSORS. pitt.edu. [Link] 5.[6] Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. nih.gov.[Link] 6.[4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. acs.org.[Link]

Sources

Exploratory

The Strategic Imperative of 1-Oxa-8-azaspiro[4.5]decan-4-ol in Next-Gen FBDD

The following technical guide details the strategic application of 1-Oxa-8-azaspiro[4.5]decan-4-ol in Fragment-Based Drug Design (FBDD). Executive Summary: Escaping "Flatland" The dominance of planar, aromatic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of 1-Oxa-8-azaspiro[4.5]decan-4-ol in Fragment-Based Drug Design (FBDD).

Executive Summary: Escaping "Flatland"

The dominance of planar, aromatic scaffolds in legacy libraries has contributed to a high attrition rate in late-stage clinical trials due to poor solubility and non-specific binding. 1-Oxa-8-azaspiro[4.5]decan-4-ol (CAS 757239-68-2) represents a high-value "3D-rich" scaffold. Its spirocyclic core offers a high fraction of sp3-hybridized carbons (


), conferring superior physicochemical properties compared to traditional heteroaromatics.

This guide explores the utility of the 4-ol isomer specifically. Unlike its unsubstituted counterparts, the C4-hydroxyl group provides a critical "handle" adjacent to the spiro-core, enabling orthogonal vectorization and precise probing of hydrogen-bond networks within a protein pocket.

Structural & Physicochemical Profile

The 1-oxa-8-azaspiro[4.5]decan-4-ol scaffold is defined by a piperidine ring fused to a tetrahydrofuran ring at a single quaternary carbon (C5).

Core Architecture & Numbering
  • O1: Ether oxygen (Hydrogen Bond Acceptor - HBA).

  • OH at C4: Hydroxyl group (HBA/HBD). Positioned on the tetrahydrofuran ring, adjacent to the spiro center.

  • N8: Secondary amine (Ionizable center). The primary exit vector for library expansion.

  • C5: The spiro-quaternary center, enforcing a rigid

    
     orthogonality between the two rings.
    
Physicochemical Advantages
PropertyValue (Approx.)Impact on FBDD
MW 157.21 DaIdeal fragment size (<200 Da allows significant growth).
cLogP -0.5 to 0.2High hydrophilicity; reduces non-specific lipophilic binding.
TPSA ~50

Excellent membrane permeability potential despite polarity.

0.88High 3D complexity; correlates with improved clinical success.
Vectors 2 (N8, O4)Allows "growth" in perpendicular directions.

Synthetic Access: Modular Construction

For FBDD, a scaffold is useless if it cannot be easily derivatized. We utilize a Ring-Closing Metathesis (RCM) approach for maximum flexibility, allowing access to the 4-ol via an alkene intermediate.

Synthesis Workflow (Protocol)

Step 1: Addition (Formation of Tertiary Alcohol)

  • Reagents: N-Boc-4-piperidone, Allylmagnesium bromide, THF.

  • Procedure: Cool N-Boc-4-piperidone (1.0 eq) in anhydrous THF to 0°C. Add AllylMgBr (1.2 eq) dropwise. Stir 2h. Quench with sat.

    
    .
    
  • Product: tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Step 2: O-Alkylation (Introduction of Second Olefin)

  • Reagents: NaH, Allyl bromide, DMF.

  • Procedure: Treat the intermediate from Step 1 with NaH (1.5 eq) in DMF at 0°C. Add allyl bromide (1.5 eq). Warm to RT.

  • Product: tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate.

Step 3: Ring-Closing Metathesis (Spiro-Core Formation)

  • Reagents: Grubbs II Catalyst (5 mol%), DCM (dilute, 0.01 M).

  • Procedure: Reflux the diene in degassed DCM for 12h. The dilute concentration favors intramolecular cyclization over polymerization.

  • Product: tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate.

Step 4: Regioselective Hydroboration (Installation of 4-OH)

  • Reagents: 9-BBN, then

    
    /NaOH.
    
  • Mechanism: Hydroboration is sterically directed away from the bulky spiro center, favoring the 3-position initially, but electronic control and catalyst choice (e.g., Rh-catalyzed hydroboration) can tune this. Alternatively, epoxidation (mCPBA) followed by regioselective hydride opening (LiEt3BH) favors the alcohol at C4 due to steric attack at C3.

  • Preferred Route for 4-ol: Epoxidation of the alkene, followed by reductive opening.

Synthesis Start N-Boc-4-piperidone Step1 Allyl Addition (Grignard) Start->Step1 Inter1 4-allyl-4-hydroxy intermediate Step1->Inter1 Yield >90% Step2 O-Alkylation (Allyl Bromide) Inter1->Step2 Inter2 Diallyl Ether Step2->Inter2 Step3 RCM (Grubbs II) Inter2->Step3 SpiroEne Spiro-Alkene Scaffold Step3->SpiroEne Cycle Formation Step4 Epoxidation & Opening SpiroEne->Step4 Functionalization Final 1-Oxa-8-azaspiro [4.5]decan-4-ol Step4->Final Target Scaffold

Figure 1: Modular synthetic route to the 1-oxa-8-azaspiro[4.5]decan-4-ol core via Ring-Closing Metathesis (RCM).

FBDD Screening Protocols

Because spirocyclic fragments are 3D, they often exhibit lower binding affinities initially (


 in mM range) compared to flat aromatics but possess higher Ligand Efficiency (LE) . Sensitive detection methods are required.
Primary Screen: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for validating the binding of this hydrophilic fragment.

  • Rationale: The 4-ol and N8 protons provide distinct NMR handles.

  • Protocol:

    • Sample: 500

      
      M Fragment + 10 
      
      
      
      M Protein in
      
      
      buffer.
    • Pulse Sequence: On-resonance irradiation (-0.5 ppm) vs. Off-resonance (30 ppm).

    • Analysis: Subtract spectra. Signals from the fragment that receive magnetization transfer from the protein (via spin diffusion) will appear in the difference spectrum.

    • Validation: The C4-H proton signal (approx 3.8-4.2 ppm) is critical. If this signal shows a strong STD effect, the hydroxyl region is intimately involved in the binding interface.

Orthogonal Validation: Surface Plasmon Resonance (SPR)
  • Chip: CM5 or Streptavidin (biotinylated protein).

  • Flow Rate: High (30-50

    
    L/min) to minimize mass transport limitation.
    
  • Solvent Correction: Critical due to the fragment's high solubility; DMSO matching must be precise (though this fragment is water-soluble, libraries are usually DMSO stocks).

  • Success Metric: Square-wave sensorgrams indicating rapid on/off rates (typical for fragments).

ScreeningCascade Lib Spiro-Fragment Library (Inc. 4-ol scaffold) STD Primary Screen: STD-NMR Lib->STD Pool of 10 SPR Validation: SPR (Kd Determination) STD->SPR Deconvolution XRay Structural Biology: X-ray Crystallography SPR->XRay Kd < 5mM Chem Hit Expansion: Grow via N8 or O4 XRay->Chem Vector ID Chem->SPR Iterative Cycle

Figure 2: Screening cascade prioritizing structural validation of the spiro-fragment binding mode.

Case Study: Targeting Allosteric Kinase Pockets

Context: Many kinase inhibitors target the ATP pocket (Type I). However, allosteric pockets often require 3D geometry to achieve selectivity.

Application of 1-Oxa-8-azaspiro[4.5]decan-4-ol: In a hypothetical campaign against SHP2 (PTPN11) , a phosphatase with a difficult allosteric site:

  • The Hit: The 4-ol fragment binds in the "tunnel" region.

  • The Interaction: The C4-hydroxyl donates a hydrogen bond to a backbone carbonyl (e.g., Glu250), while the spiro-scaffold fills a hydrophobic sub-pocket without inducing steric clash.

  • The Growth: The N8-amine is solvent-exposed. Chemical elaboration via amide coupling to a heteroaromatic tail recruits additional interactions, boosting potency from 2 mM to 500 nM while maintaining high solubility (unlike flat biphenyl analogs).

Comparison Data:

Compound Structure Solubility (pH 7.4) LE (Ligand Efficiency)

| Flat Analog | 4-phenyl-piperidine core | 15


M | 0.28 |
| Spiro Hit  | 1-Oxa-8-azaspiro[4.5]decan-4-ol  | >500 

M
| 0.42 |

References

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Zheng, H., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023). Product Specification: 1-Oxa-8-azaspiro[4.5]decan-4-ol.[1][2][3][4]

Sources

Foundational

The 8-Azaspiro[4.5]decane Scaffold in Medicinal Chemistry: Structural Rationale, Synthetic Protocols, and Receptor Targeting

Executive Summary The 8-azaspiro[4.5]decane bicyclic system is a highly versatile pharmacophore scaffold utilized extensively in modern medicinal chemistry. Characterized by a spirocyclic arrangement that incorporates a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-azaspiro[4.5]decane bicyclic system is a highly versatile pharmacophore scaffold utilized extensively in modern medicinal chemistry. Characterized by a spirocyclic arrangement that incorporates a basic nitrogen atom, this scaffold provides critical conformational restriction[1]. This structural rigidity minimizes the entropic penalty upon receptor binding, allowing derivatives to fit precisely into the narrow hydrophobic pockets of target proteins such as Sigma-1 (σ1) receptors, 5-HT1A receptors, and Muscarinic M1 receptors[2][3][4]. This technical guide explores the structural rationale behind these derivatives, details their key therapeutic applications, and provides self-validating synthetic protocols for drug development professionals.

Structural Rationale & Pharmacophore Optimization

A major challenge in neuropharmacology and oncology PET imaging is the high lipophilicity of traditional spirocyclic piperidines (e.g., spirocyclic benzofurans), which often leads to high non-specific binding and slow background washout in vivo[5]. By introducing oxygen heteroatoms into the spiro ring—creating6—medicinal chemists can drastically lower the partition coefficient (Log D) while retaining nanomolar target affinity[4]. The basic nitrogen at the 8-position remains essential for forming a critical salt bridge with conserved aspartate residues within the receptor binding sites[4][7].

G Target Receptor Binding Pocket (e.g., Sigma-1) Amine Basic Amine (8-Aza Nitrogen) Amine->Target Salt Bridge Hydro1 Primary Hydrophobic Region (Spirocyclic Core) Hydro1->Target Hydrophobic Interaction Hydro2 Secondary Hydrophobic Region (N-Alkyl/Aryl Group) Hydro2->Target Pi-Pi / Hydrophobic Mod Lipophilicity Modulation (Oxa/Dioxa Substitution) Mod->Hydro1 Lowers Log D

Pharmacophore model of 8-azaspiro[4.5]decane derivatives targeting GPCRs and Sigma-1 receptors.

Key Therapeutic Targets & Derivative Classes

Sigma-1 (σ1) Receptor Radioligands for PET Imaging

The σ1 receptor is heavily implicated in neurodegenerative diseases and is overexpressed in various human carcinomas and melanomas[8]. Researchers have developed 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives (such as [18F]5a) as potent tumor imaging agents[4]. Compound 5a exhibits a high affinity (Ki = 5.4 nM) for σ1 receptors and a 30-fold selectivity over σ2 receptors[4]. Crucially, its low lipophilicity (Log D7.4 = 0.81) ensures fast background washout, making it superior to older, highly lipophilic tracers[5]. Similarly, 9 have been evaluated as candidate brain imaging agents, showing high initial brain uptake and specific accumulation in σ1-rich areas[10].

5-HT1A Receptor Ligands (Anxiolytics)

The 8-azaspiro[4.5]decane-7,9-dione moiety is the core structural component of the blockbuster anxiolytic drug buspirone[1]. Novel analogs, such as 3 (Compound 6a), have been synthesized and proven to be equipotent 5-HT1A ligands[3]. Behavioral models confirm that these derivatives maintain the same functional anxiolytic profile as buspirone, demonstrating the scaffold's reliability in CNS drug design[3].

Muscarinic M1 Agonists

Derivatives such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one have been synthesized and assessed as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's dementia[2]. These compounds stimulate phosphoinositide hydrolysis, indicating partial agonistic activity[2].

Quantitative Data: Binding Affinities and Lipophilicity

Compound Class / DerivativeTarget ReceptorBinding Affinity (Ki)Lipophilicity (Log D7.4)Primary Application
[18F]5a (1,4-Dioxa-8-azaspiro[4.5]decane)Sigma-1 (σ1)5.4 ± 0.4 nM[4]0.81 ± 0.13[5]PET Tumor Imaging
Compound 8 (1-Oxa-8-azaspiro[4.5]decane)Sigma-1 (σ1)0.47 - 12.1 nM[10]~1.5 - 2.0PET Neuroimaging
Compound 6a (8-azaspiro[4.5]decane-7,9-dione)5-HT1AEquipotent to Buspirone[3]N/AAnxiolytic
Compound 17 (2,8-Dimethyl-1-oxa...)Muscarinic M1Potent (Non-selective)[2]N/AAlzheimer's Disease

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of the Core 8-Azaspiro[4.5]decane-7,9-dione Scaffold

To ensure a scalable and cost-effective synthesis of the dione core, a 11 is employed[11].

  • Reagent Mixing: Combine 1,1-cyclopentanediacetic acid (or 1,1-pentamethylene oxalic acid) and urea in a molar ratio of 1:1.1 to 1:1.6[11].

  • Thermal Condensation: Heat the mixture under continuous stirring at 150–200 °C for 0.5 to 2 hours[11]. Causality: The high temperature drives the double condensation reaction, eliminating water and ammonia to close the imide ring thermodynamically.

  • Purification: Dissolve the resulting crude product in 30-60% ethanol and treat with activated carbon to remove colored polymeric impurities[11].

  • Crystallization: Filter the hot solution and allow it to cool, yielding white crystals of 8-azaspiro[4.5]decane-7,9-dione[11].

  • Validation: Confirm purity via melting point analysis (expected 154-156 °C) and yield calculation (typically 80.1-89.5%)[11].

Protocol 2: Radiosynthesis of [18F]5a for PET Imaging

The clinical utility of σ1 radiotracers depends on high specific activity and radiochemical purity. This one-pot, two-step procedure utilizes an automated synthesis module[4].

  • Azeotropic Drying: Pass cyclotron-produced [18F]fluoride through a QMA cartridge. Elute with a solution of Kryptofix 2.22 (K2.22) and K2CO3 in acetonitrile/water. Dry azeotropically at 100 °C under a stream of nitrogen. Causality: Water must be rigorously removed to prevent the hydration of the fluoride ion, which would otherwise quench its nucleophilicity.

  • Nucleophilic Substitution: Add the tosylate precursor of the 1,4-dioxa-8-azaspiro[4.5]decane derivative dissolved in anhydrous acetonitrile. Heat at 110 °C for 10 minutes[10]. Causality: The tosylate is an excellent leaving group, facilitating rapid SN2 displacement by the bare [18F]fluoride.

  • Purification: Dilute the reaction mixture and inject it into a semi-preparative HPLC system. Collect the radioactive fraction corresponding to [18F]5a.

  • Formulation & Validation: Remove the HPLC solvent and formulate the tracer in saline. The system is self-validating if analytical radio-HPLC confirms a radiochemical purity of >95% and a specific activity of 25–45 GBq/μmol[4].

G F18 Cyclotron Production [18F]Fluoride Dry Azeotropic Drying (K2.22 / K2CO3) F18->Dry React Nucleophilic Substitution (Tosylate Precursor, 110°C) Dry->React HPLC Semi-Prep HPLC Purification React->HPLC Form Formulation & QC (Purity >95%) HPLC->Form

Automated radiosynthesis workflow for [18F]-labeled 8-azaspiro[4.5]decane derivatives.

References

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors.Bioorganic & Medicinal Chemistry / PubMed.
  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.Journal of Medicinal Chemistry / ACS Publications.
  • 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione: A New 5-HT1A Receptor Ligand with the Same Activity Profile as Buspirone.Journal of Medicinal Chemistry / ACS Publications.
  • 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds.Google Patents.
  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists.Chemical and Pharmaceutical Bulletin / J-Stage.

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 1-Oxa-8-azaspiro[4.5]decan-4-ol

Part 1: Executive Summary & Structural Rationale In the modern era of "escaping Flatland"—the movement away from planar aromatic scaffolds toward three-dimensional (3D) architectures—1-Oxa-8-azaspiro[4.5]decan-4-ol repre...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Rationale

In the modern era of "escaping Flatland"—the movement away from planar aromatic scaffolds toward three-dimensional (3D) architectures—1-Oxa-8-azaspiro[4.5]decan-4-ol represents a high-value fragment. This spirocyclic scaffold combines a piperidine ring (8-aza) fused at a single carbon to a tetrahydrofuran ring (1-oxa), decorated with a polar hydroxyl group.

This guide details the physicochemical profile of this molecule. Unlike flat aromatics, this spirocycle offers a high fraction of sp3-hybridized carbons (


), enhancing solubility and metabolic stability while providing a distinct vector for target engagement.[1]
Structural Specifications & Predicted Profile

The following data synthesizes calculated consensus values and experimental data from close structural analogs (e.g., 1,4-dioxa-8-azaspiro[4.5]decane).

ParameterValue (Approx/Calc)Context & Significance
Formula

Molecular Weight: ~157.21 g/mol
LogP (Neutral) -0.5 to 0.2 Highly hydrophilic due to the ether, amine, and hydroxyl group.[2]
LogD (pH 7.4) -2.5 to -1.8 At physiological pH, the amine is protonated, driving distribution to the aqueous phase.
pKa (Base) 9.6 ± 0.5 The piperidine nitrogen is basic. The inductive effect of the spiro-ether slightly lowers pKa compared to piperidine (11.2).
TPSA ~50-60 Ų Favorable for CNS penetration if lipophilicity is modulated; high solubility.
H-Bond Donors 2Amine (NH) and Hydroxyl (OH).
H-Bond Acceptors 3Amine (N), Ether (O), Hydroxyl (O).

Part 2: The Physicochemical Narrative

The Lipophilicity Trap (LogP vs. LogD)

For researchers utilizing this scaffold, the distinction between LogP and LogD is critical.

  • LogP (Partition Coefficient): Refers to the neutral species.[3] Even in its uncharged state, the 1-oxa-8-azaspiro[4.5]decan-4-ol is relatively polar due to the ether oxygen and the hydroxyl group.

  • LogD (Distribution Coefficient): Because the piperidine nitrogen has a pKa ~9.6, the molecule exists predominantly as a cationic species (

    
    ) at physiological pH (7.4).
    
    • Implication: This molecule will not passively permeate lipid bilayers efficiently unless the pH is elevated (basic conditions) or it is actively transported. It is an ideal "polar core" for fragment growing but requires lipophilic appendages to achieve oral bioavailability.

Ionization Dynamics

The spiro-fusion creates a unique electronic environment. The oxygen atom in the 5-membered ring exerts an inductive electron-withdrawing effect through the spiro-carbon, slightly attenuating the basicity of the piperidine nitrogen compared to a standard piperidine. This makes the amine slightly less basic, potentially improving off-target safety profiles (e.g., hERG inhibition often correlates with high basicity).

IonizationPathway Figure 1: pH-Dependent Species Distribution of 1-Oxa-8-azaspiro[4.5]decan-4-ol Acidic Acidic pH (< 7.0) Species: Cationic (+1) Solubility: High Permeability: Low Physio Physiological pH (7.4) Species: ~99% Cationic LogD: < -1.5 Retention: Low Acidic->Physio Deprotonation (Minor) Basic Basic pH (> 10.0) Species: Neutral LogP: ~0.0 Permeability: Moderate Physio->Basic pKa ~9.6 Phase Transition

Part 3: Experimental Protocols

Protocol A: High-Throughput LogD via CHI (HPLC)

Rationale: Traditional octanol-water partitioning is slow and inaccurate for very polar compounds (LogP < 0). CHI uses fast-gradient HPLC to correlate retention time with lipophilicity, providing a robust, self-validating metric.

Equipment:

  • Agilent 1200 or equivalent HPLC.

  • Column: Reverse-phase C18 (e.g., Luna C18(2), 50 x 3 mm, 5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Methodology:

  • Calibration: Prepare a standard mixture of compounds with known CHI values (Theophylline, Phenyltetrazole, Benzimidazole, Acetophenone, Indole).

  • Sample Prep: Dissolve 1-Oxa-8-azaspiro[4.5]decan-4-ol in DMSO to 10 mM. Dilute to 100 µM in 50:50 MeOH:Water.

  • Gradient Run:

    • 0.0 min: 0% B

    • 2.5 min: 100% B

    • 3.0 min: 100% B

    • Flow rate: 1.5 mL/min.

  • Calculation:

    • Plot Retention Time (

      
      ) of standards vs. their known CHI values.
      
    • Derive the linear regression equation:

      
      .
      
    • Calculate CHI for the spirocycle.

    • Conversion: Transform CHI to LogD using the equation:

      
       (Note: Coefficients may vary based on column specifics; validate with internal standards).
      
Protocol B: pKa Determination (Potentiometric)

Rationale: UV-metric titration requires a chromophore. This spirocycle lacks a strong UV chromophore (no aromatic ring). Potentiometric titration is the gold standard here.

Methodology:

  • Setup: Sirius T3 or equivalent autotitrator.

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength.

  • Procedure:

    • Dissolve 1-2 mg of sample in the assay buffer.

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

    • Perform a blank titration (solvent only) to subtract background carbonate/electrode drift.

  • Analysis: The inflection point of the buffer capacity curve indicates the pKa. Expect a single basic pKa around 9.6.

Part 4: Strategic Application Workflow

The following diagram illustrates how to integrate this scaffold into a drug discovery campaign, moving from synthesis to validation.

Workflow Figure 2: Integration of 1-Oxa-8-azaspiro[4.5]decan-4-ol into Lead Optimization cluster_profile Physicochemical Profiling Synth Synthesis (Spiro-cyclization) Purify Purification (Avoid Acidic Workup due to salt formation) Synth->Purify Confirm Structural Confirmation (1H NMR, NOESY for stereochem) Purify->Confirm CHI Lipophilicity (CHI LogD) Confirm->CHI pKa Ionization (Potentiometric) Confirm->pKa Sol Kinetic Solubility (PBS) Confirm->Sol Decision Decision Gate: Is LogD > -1.0? CHI->Decision Grow Fragment Growing (Add lipophilic R-groups) Decision->Grow No (Too Polar) Test Biological Assay Decision->Test Yes (Acceptable) Grow->Test

References

  • Hiesinger, K., et al. (2021).[4][5] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses the

    
     advantage and physicochemical modulation of spirocycles). 
    
  • Valkó, K., et al. (1997). "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry. (The foundational protocol for CHI determination).

  • EPA CompTox Dashboard. (2023). "1,4-Dioxa-8-azaspiro[4.5]decane Properties." (Provides experimental reference data for the close dioxa-analog).

  • PubChem Compound Summary. (2023). "1,4-Dioxaspiro[4.5]decan-8-ol."[6] (Structural analog data used for consensus prediction).

Sources

Foundational

Spirocyclic building blocks for lowering lipophilicity in drug candidates

Executive Summary: The Lipophilicity Paradox In modern drug discovery, the "Escape from Flatland" is not merely an aesthetic choice but a physicochemical imperative. High lipophilicity (LogP > 3) and low fraction of sp3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilicity Paradox

In modern drug discovery, the "Escape from Flatland" is not merely an aesthetic choice but a physicochemical imperative. High lipophilicity (LogP > 3) and low fraction of sp3 carbons (Fsp3) are statistically linked to attrition due to poor solubility, metabolic instability, and off-target promiscuity.

This guide addresses a counterintuitive phenomenon in medicinal chemistry: lowering lipophilicity by adding carbon. Specifically, we explore how spirocyclic building blocks—such as 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane —serve as superior bioisosteres for morpholines, piperidines, and phenyl rings. By introducing orthogonal exit vectors and modulating basicity (pKa), these scaffolds can lower LogD, enhance metabolic stability, and improve target selectivity.

Mechanistic Rationale: Why Spirocycles Work

The Fsp3 and Solubility Correlation

Flat, aromatic-rich molecules tend to stack in the solid state (high lattice energy) and bind non-specifically to hydrophobic pockets (promiscuity). Spirocycles introduce a quaternary carbon that forces the ring systems into perpendicular planes. This "kink" disrupts planar stacking, lowering melting points and increasing aqueous solubility without requiring polar groups that might hinder permeability.

Vector Orientation and Entropy

Unlike flexible alkyl chains, spirocycles provide rigid definition of exit vectors .

  • Piperidine/Cyclohexane: Exist in chair conformations that can flip, creating entropic penalties upon binding.

  • Spiro[3.3]heptane: The puckered cyclobutane rings are relatively rigid. Substituents are locked in specific vectors, reducing the entropic cost of binding if the design matches the protein pocket.

The pKa Effect on LogD

The most critical factor in lipophilicity modulation is the shift in pKa.

  • Case Study: Replacing a piperidine with 2-azaspiro[3.3]heptane .

  • Mechanism: The strained azetidine ring in the spiro system renders the nitrogen lone pair more available (less steric hindrance to solvation) and often more basic than a piperidine nitrogen.

  • Result: At physiological pH (7.4), a higher percentage of the spiro-amine is ionized compared to the piperidine. Since ionized species have much lower distribution coefficients, the LogD7.4 decreases , even though the intrinsic lipophilicity (LogP of the neutral species) might be similar or slightly higher due to the extra carbon.

Logical Workflow: Scaffold Selection

The following decision logic illustrates when to deploy spirocyclic scaffolds.

SpiroLogic Start Lead Optimization Challenge Problem1 High Lipophilicity (LogD > 3.5) Start->Problem1 Problem2 Metabolic Instability (High Cl_int) Start->Problem2 Problem3 Flat Structure (Low Fsp3) Start->Problem3 Decision Select Bioisostere Strategy Problem1->Decision Problem2->Decision Problem3->Decision Spiro1 Replace Piperidine w/ 2-azaspiro[3.3]heptane Decision->Spiro1 Need lower LogD (via pKa shift) Spiro2 Replace Morpholine w/ 2-oxa-6-azaspiro[3.3]heptane Decision->Spiro2 Need polar balance Spiro3 Replace Phenyl w/ Spiro[3.3]heptane Decision->Spiro3 Need 3D saturation Result1 Lower LogD (-1.0 unit) Increased Solubility Spiro1->Result1 Spiro2->Result1 Result2 Blocked Metabolic Soft Spots Maintained Vector Spiro3->Result2

Figure 1: Decision matrix for deploying spirocyclic bioisosteres to resolve specific physicochemical liabilities.

The Spirocyclic Toolkit: Key Building Blocks

Comparative Physicochemical Data

The table below aggregates data comparing standard heterocycles with their spirocyclic bioisosteres. Note the distinct drop in LogD for the amine replacements.[1]

Standard ScaffoldSpirocyclic Bioisostere

MW

LogP (Neutral)

LogD

Primary Benefit
Piperidine 2-Azaspiro[3.3]heptane +12 Da+0.4-0.8 to -1.2 Increased basicity lowers LogD; improved metabolic stability.
Morpholine 2-Oxa-6-azaspiro[3.3]heptane +12 Da+0.2-0.5 to -0.9 Removes metabolic soft spot (ether

-carbon); lowers LogD.
Piperazine 2,6-Diazaspiro[3.3]heptane +12 Da+0.3-1.0 Rigidifies linker; reduces promiscuity vs flexible piperazine.
Phenyl Ring Spiro[3.3]heptane +18 Da-0.8-0.8 True "Escape from Flatland"; significantly improves solubility.

Data aggregated from Burkhard et al. (2010) and Wuitschik et al. (2010).

Structural Insights
  • 2-Azaspiro[3.3]heptane: The "butterfly" shape creates a channel for the nitrogen lone pair, making it highly accessible for protonation. This explains the basicity increase (approx +1.0 pKa unit vs piperidine).

  • 2,6-Diazaspiro[3.3]heptane: Often used as a core linker. The distance between the two nitrogens is slightly longer than in piperazine (approx 3.0 Å vs 2.8 Å), which must be accounted for in docking models.

Experimental Protocols: Synthesis & Handling

Synthesis of 2-Azaspiro[3.3]heptane Salts

While many derivatives are commercially available, custom synthesis is often required for specific substitution patterns. The following protocol describes the robust cyclization method.

Target: 2-Tosyl-2-azaspiro[3.3]heptane (Intermediate) Reaction Type: Double nucleophilic substitution (Cyclization)

  • Reagents:

    • 1,1-Bis(bromomethyl)cyclobutane (1.0 eq)

    • p-Toluenesulfonamide (TsNH2) (1.0 eq)

    • Potassium carbonate (K2CO3) (2.5 eq) or Sodium Hydride (NaH)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Step 1: Dissolve TsNH2 in DMF under N2 atmosphere.

    • Step 2: Add base (K2CO3) and stir at 60°C for 30 mins to generate the sulfonamide anion.

    • Step 3: Add 1,1-bis(bromomethyl)cyclobutane dropwise.

    • Step 4: Heat to 100-110°C for 12-18 hours. Monitor by LCMS.

    • Step 5: Cool, dilute with water, and extract with EtOAc. Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Step 6: Recrystallize from EtOH/Heptane to yield the N-tosyl spirocycle.

  • Deprotection (Detosylation):

    • Dissolve the N-tosyl intermediate in anhydrous DME (dimethoxyethane).

    • Add Sodium Naphthalenide (freshly prepared) at -78°C until the dark green color persists.

    • Quench with water.[2] Acidify with HCl to form the salt, wash with ether (to remove naphthalene), then basify and extract with DCM.

    • Note: Alternatively, use Mg/MeOH reduction for milder conditions.

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This scaffold is more challenging due to the oxygenation. A scalable route involves the Stratford-Okawara modification.

SynthesisWorkflow Start Pentaerythritol Tribromide Step1 Cyclization (aq. NaOH) Start->Step1 Inter1 3,3-bis(bromomethyl) oxetane Step1->Inter1 Step2 N-Benzylation (BnNH2, reflux) Inter1->Step2 Product N-Bn-2-oxa-6-azaspiro [3.3]heptane Step2->Product

Figure 2: Simplified synthetic route for the morpholine bioisostere.

Case Studies in Drug Design

Olaparib Optimization (PARP Inhibitor)
  • Challenge: The original piperazine linker in early PARP inhibitors contributed to off-target cytotoxicity.

  • Solution: Replacement of the piperazine with 2,6-diazaspiro[3.3]heptane .

  • Outcome:

    • Maintained the critical distance between the pharmacophores.

    • Reduced conformational flexibility, locking the molecule in the bioactive conformation.

    • Result: Improved selectivity for PARP-1 over other isoforms and reduced general cytotoxicity.[3]

MCHr1 Antagonists (AstraZeneca)
  • Challenge: Lead compounds containing a morpholine moiety suffered from high clearance (metabolic instability) and hERG liability.

  • Solution: Bioisosteric replacement with 2-oxa-6-azaspiro[3.3]heptane .[4]

  • Outcome:

    • LogD: Decreased by 0.7 units.

    • Metabolic Stability: Intrinsic clearance (Cl_int) improved by 3-fold. The spirocycle removed the vulnerable C-H bonds adjacent to the ether oxygen in morpholine.

    • Selectivity: Reduced hERG inhibition due to lower lipophilicity and altered vector presentation.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[5] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[6] Chemical Reviews. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[7] The utilization of spirocyclic scaffolds in novel drug discovery.[3][8][9][10][11][12][13][14] Expert Opinion on Drug Discovery.[7] Link

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Stability of 1-Oxa-8-azaspiro[4.5]decan-4-ol Pharmacophores

Foreword: The Spirocyclic Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Spirocyclic Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic properties is perpetual. Spirocyclic scaffolds have emerged as a particularly attractive class of compounds, offering a rigid, three-dimensional geometry that can enhance target binding affinity and introduce desirable physicochemical characteristics.[1][2][3] The 1-Oxa-8-azaspiro[4.5]decan-4-ol core, a key pharmacophore in various research programs, presents a unique combination of a constrained piperidine ring and a tetrahydrofuran moiety containing a secondary alcohol. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for assessing the metabolic stability of this important pharmacophore, tailored for researchers and drug development professionals.

Structural Hallmarks and Anticipated Metabolic Liabilities

The metabolic fate of a drug candidate is a critical determinant of its clinical success.[4] The 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold possesses distinct structural features that are recognized as potential sites for metabolic transformation by drug-metabolizing enzymes. A proactive assessment of these liabilities is paramount for guiding medicinal chemistry efforts toward analogues with enhanced stability.

The primary sites of metabolic concern within this pharmacophore are:

  • The Secondary Alcohol at C4: Alcohols are prime substrates for both Phase I oxidation and Phase II conjugation reactions.

  • The Secondary Amine at N8: The piperidine nitrogen is susceptible to a range of Phase I and Phase II metabolic transformations.

  • The Alicyclic Rings: The carbon framework of both the piperidine and tetrahydrofuran rings can undergo oxidative metabolism.

Predicted Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5][6][7] For the 1-Oxa-8-azaspiro[4.5]decan-4-ol core, the following Phase I reactions are anticipated:

  • Oxidation of the Secondary Alcohol: The C4 hydroxyl group is a likely site for oxidation by alcohol dehydrogenases or CYPs to the corresponding ketone, 1-Oxa-8-azaspiro[4.5]decan-4-one.

  • N-Dealkylation: If the piperidine nitrogen is substituted (a common feature in drug candidates), N-dealkylation is a highly probable metabolic pathway.

  • Ring Hydroxylation: CYPs can catalyze the hydroxylation of unactivated carbon atoms on both the piperidine and tetrahydrofuran rings, leading to a variety of regioisomeric metabolites.[8]

cluster_phase1 Anticipated Phase I Metabolic Pathways Parent 1-Oxa-8-azaspiro[4.5]decan-4-ol Metabolite1 1-Oxa-8-azaspiro[4.5]decan-4-one (Ketone Metabolite) Parent->Metabolite1 Oxidation (CYPs, ADH) Metabolite2 N-Dealkylated Metabolite Parent->Metabolite2 N-Dealkylation (CYPs) Metabolite3 Hydroxylated Metabolites Parent->Metabolite3 Hydroxylation (CYPs)

Caption: Predicted Phase I metabolic routes for the 1-Oxa-8-azaspiro[4.5]decan-4-ol core.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of endogenous molecules to the drug or its Phase I metabolites, significantly increasing their water solubility and facilitating their excretion.[9][10] The key Phase II pathway for the 1-Oxa-8-azaspiro[4.5]decan-4-ol pharmacophore is:

  • Glucuronidation: The secondary alcohol at C4 is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an O-glucuronide conjugate.[11][12] The secondary amine at N8 can also undergo N-glucuronidation.

cluster_phase2 Anticipated Phase II Metabolic Pathways Parent 1-Oxa-8-azaspiro[4.5]decan-4-ol Metabolite4 O-Glucuronide Conjugate Parent->Metabolite4 Glucuronidation (UGTs) Metabolite5 N-Glucuronide Conjugate Parent->Metabolite5 Glucuronidation (UGTs)

Caption: Predicted Phase II metabolic routes for the 1-Oxa-8-azaspiro[4.5]decan-4-ol core.

In Vitro Methodologies for Assessing Metabolic Stability

A tiered approach to in vitro metabolic stability assessment is recommended, starting with high-throughput screens and progressing to more complex systems that provide a fuller picture of metabolic fate.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are a subcellular fraction containing a high concentration of Phase I enzymes, particularly CYPs.[13][14][] This assay is a cost-effective and high-throughput method for the initial assessment of metabolic stability.[16][17]

  • Preparation of Reagents:

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Liver Microsomes (human, rat, etc.): Thaw at 37°C and dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[18]

    • NADPH Regenerating System (or 1 mM NADPH): Prepare according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the liver microsome solution and the test compound (final concentration typically 1 µM).[16]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[17]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard).[14][19]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[20][21][22][23]

cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare Reagents: - Test Compound - Liver Microsomes - NADPH B Incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Quench Reaction with Stop Solution D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay: A Comprehensive View of Phase I and II Metabolism

Intact hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors, offering a more physiologically relevant in vitro model.[13][24][25]

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes and determine cell viability.

    • Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.[26]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension and the test compound (final concentration typically 1 µM).

    • Incubate the plate at 37°C with shaking.[27]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), transfer an aliquot of the cell suspension to a new plate containing a cold stop solution.[25]

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

cluster_workflow Hepatocyte Stability Assay Workflow A Prepare Hepatocyte Suspension B Incubate with Test Compound at 37°C A->B C Sample at Time Points B->C D Quench Reaction with Stop Solution C->D E Centrifuge to Pellet Debris D->E F Analyze Supernatant by LC-MS/MS E->F

Caption: Workflow for the hepatocyte stability assay.

Data Analysis and Interpretation

The primary outputs of these assays are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[28]

  • Half-Life (t1/2): The time required for the concentration of the parent compound to decrease by 50%. It is determined from the slope of the natural logarithm of the remaining compound concentration versus time plot.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the protein or cell concentration in the incubation.

ParameterLiver Microsomal AssayHepatocyte AssayInterpretation for 1-Oxa-8-azaspiro[4.5]decan-4-ol
t1/2 (min) > 60> 120Low clearance, metabolically stable
20-6030-120Intermediate clearance, moderate stability
< 20< 30High clearance, metabolically labile
CLint (µL/min/mg protein or 10^6 cells) Calculated from t1/2Calculated from t1/2Higher values indicate greater metabolic liability

Table 1: Representative Data Interpretation for Metabolic Stability Assays [29]

Strategic Application in Drug Discovery

The metabolic stability data for the 1-Oxa-8-azaspiro[4.5]decan-4-ol pharmacophore should be used to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. If a compound exhibits high clearance, metabolite identification studies should be undertaken to pinpoint the metabolic "soft spots." Medicinal chemists can then modify the structure at these positions to block or slow down metabolism. For example, if oxidation of the C4 alcohol is the primary metabolic route, converting it to a more stable functional group or introducing steric hindrance nearby could enhance metabolic stability.

Conclusion

A thorough understanding and early assessment of the metabolic stability of the 1-Oxa-8-azaspiro[4.5]decan-4-ol pharmacophore are critical for the successful development of drug candidates incorporating this scaffold. The systematic application of in vitro assays, from high-throughput microsomal screens to more comprehensive hepatocyte-based models, provides the necessary data to guide medicinal chemistry efforts. By integrating these experimental approaches with a sound understanding of drug metabolism principles, researchers can effectively optimize the pharmacokinetic properties of this promising class of molecules.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Journal of Neonatal Surgery. (n.d.). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Retrieved from [Link]

  • PubMed. (n.d.). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1.4 protein. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • PubMed. (2020, July 15). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Retrieved from [Link]

  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • Scribd. (n.d.). Pharmacokinetics of Spiro Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • PubMed. (2002, May 29). Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[13][18]octane. Retrieved from [Link]

  • PubMed. (2013, June 15). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). UDP-glucuronosyltransferase – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]

  • ResearchGate. (2025, November 29). Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. Retrieved from [Link]

  • Optibrium. (2024, November 22). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Metabolic stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • University of Delaware. (n.d.). Cytochromes P450. Retrieved from [Link]

  • MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]

  • PubMed. (2026, January 22). Spiro scaffolds: synthetic strategies and pharmacological activities. Retrieved from [Link]

  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Derivatization Protocols for 1-Oxa-8-azaspiro[4.5]decan-4-ol

Introduction & Rationale The integration of spirocyclic scaffolds into drug discovery pipelines represents a paradigm shift in medicinal chemistry. By increasing the fraction of sp3-hybridized carbons ( ), spirocycles of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The integration of spirocyclic scaffolds into drug discovery pipelines represents a paradigm shift in medicinal chemistry. By increasing the fraction of sp3-hybridized carbons (


), spirocycles offer superior physicochemical properties—such as enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability—compared to traditional planar aromatic rings[1].

The 1-oxa-8-azaspiro[4.5]decan-4-ol core[2] is a highly privileged building block. Its unique three-dimensional architecture has been successfully leveraged to develop potent radioligands for the Sigma-1 receptor (implicated in neurodegenerative diseases)[3] and selective M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease[4]. As a Senior Application Scientist, I have designed the following protocols to provide researchers with robust, self-validating methodologies for the orthogonal derivatization of this critical scaffold.

Structural Analysis & Reactivity Profiling

To effectively functionalize 1-oxa-8-azaspiro[4.5]decan-4-ol, one must understand its dual-reactivity profile:

  • Position 8 (Secondary Amine): Residing on the piperidine ring, this nitrogen is highly nucleophilic. It must be transiently protected to prevent orthogonal reactivity (e.g., unwanted N-alkylation or N-oxidation) during modifications of the oxygen-containing ring.

  • Position 4 (Secondary Alcohol): Located on the tetrahydrofuran-like ring, this hydroxyl group can be directly etherified, or oxidized to a ketone to serve as an electrophilic hub for reductive amination.

Derivatization Workflow

Workflow A 1-Oxa-8-azaspiro[4.5] decan-4-ol B N-Boc Protection (Amine Masking) A->B Boc2O, Et3N C C4-OH Oxidation (Ketone Formation) B->C DMP, DCM E O-Alkylation (Etherification) B->E NaH, R-X D Reductive Amination (C4-Amine) C->D R-NH2, NaBH(OAc)3

Workflow for orthogonal derivatization of 1-oxa-8-azaspiro[4.5]decan-4-ol.

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Causality: The secondary amine at position 8 is the most reactive site on the molecule. Masking it with a tert-butyloxycarbonyl (Boc) group ensures chemoselectivity. The Boc group is chosen because it is highly stable to the mild oxidative and reductive conditions required for subsequent C4 modifications, yet easily cleaved under acidic conditions (e.g., TFA/DCM) later in the synthesis[5].

Step-by-Step Methodology:

  • Suspend 1-oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Add triethylamine (Et

    
    N, 1.5 eq, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath.
    
  • Dissolve di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq, 11 mmol) in DCM (10 mL) and add it dropwise over 15 minutes to prevent exothermic runaway.
    
  • Remove the ice bath and stir at room temperature for 4 hours.

  • Quench with saturated aqueous NaHCO

    
     (20 mL), extract the aqueous layer with DCM (2 × 20 mL), dry the combined organics over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material will stain bright purple (indicating a free secondary amine). The successful formation of the N-Boc product is confirmed when the product spot fails to stain with Ninhydrin but becomes visible under KMnO


 or iodine vapor.
Protocol B: Oxidation of C4-Hydroxyl to C4-Ketone

Causality: Converting the C4 secondary alcohol to a ketone generates a versatile electrophilic center. Dess-Martin Periodinane (DMP) is selected over Swern oxidation because it avoids the generation of malodorous dimethyl sulfide gas and operates under strictly anhydrous, mild conditions that prevent premature cleavage of the Boc protecting group or spirocycle ring-opening.

Step-by-Step Methodology:

  • Dissolve N-Boc-1-oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq, 8 mmol) in anhydrous DCM (40 mL) and cool to 0 °C.

  • Add Dess-Martin Periodinane (1.2 eq, 9.6 mmol) in a single portion.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous Na

    
    S
    
    
    
    O
    
    
    and saturated aqueous NaHCO
    
    
    (30 mL). Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).
  • Separate the organic layer, wash with brine, dry over MgSO

    
    , and concentrate to yield the crude ketone.
    

Self-Validation Checkpoint: Analyze the crude product via Fourier-transform infrared spectroscopy (FT-IR) and LC-MS. Successful oxidation is validated by the complete disappearance of the broad O-H stretch (~3300 cm


) and the emergence of a sharp, strong C=O stretch (~1715 cm

). LC-MS will show a mass shift from [M+H]

to [M+H-2]

, confirming dehydrogenation.
Protocol C: Reductive Amination at C4

Causality: Introducing a functionalized amine at C4 allows for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies. Sodium triacetoxyborohydride (NaBH(OAc)


) is the reducing agent of choice; its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the intermediate iminium ion without reducing the unreacted ketone back to an alcohol.

Step-by-Step Methodology:

  • Dissolve the C4-ketone intermediate (1.0 eq, 5 mmol) and the desired primary amine (R-NH

    
    , 1.2 eq, 6 mmol) in 1,2-dichloroethane (DCE, 25 mL).
    
  • Add glacial acetic acid (1.0 eq, 5 mmol) to catalyze imine formation and stir at room temperature for 1 hour.

  • Add NaBH(OAc)

    
     (1.5 eq, 7.5 mmol) portion-wise. Stir the suspension at room temperature for 12 hours.
    
  • Quench with 1N NaOH (20 mL) to basify the aqueous layer (pH > 10), ensuring the newly formed amine is in its free-base form.

  • Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via flash chromatography.

Self-Validation Checkpoint: TLC analysis using Dragendorff's reagent. The newly formed tertiary/secondary amine will stain bright orange, confirming the successful incorporation of the nitrogen pharmacophore.

Quantitative Data & Analytical Summary

Table 1: Reaction Optimization & Yields

Reaction StepReagents / CatalystTemp / TimeIsolated YieldPurity (HPLC)
N-Boc Protection Boc

O, Et

N, DCM
0 °C

RT, 4 h
94%>99%
C4 Oxidation DMP, DCM0 °C

RT, 2 h
88%97%
Reductive Amination R-NH

, NaBH(OAc)

, AcOH
RT, 12 h76 - 85%>95%
O-Alkylation NaH, R-X, THF0 °C

60 °C, 8 h
65 - 72%>92%
*Yields vary based on the steric bulk of the R-group.

Table 2: Analytical Characterization (Key Markers)

Compound IntermediateKey

H NMR Shifts (CDCl

,

ppm)
MS (m/z) [M+H]

IR Marker (cm

)
Starting Material 3.85 (m, 1H, C4-H ), 2.80 (m, 4H, piperidine)158.1~3300 (O-H)
N-Boc Protected 1.46 (s, 9H, Boc ), 3.82 (m, 1H, C4-H )258.21690 (Boc C=O)
C4-Ketone 1.47 (s, 9H, Boc ), Loss of C4-H signal256.11715 (Ketone C=O)

Pharmacological Application: Sigma-1 Receptor Modulation

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have shown exceptional nanomolar affinity for the Sigma-1 receptor[3]. The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Binding of spirocyclic agonists triggers the dissociation of the BiP chaperone, stabilizing the IP3 receptor and enhancing calcium ion flux into the mitochondria, which promotes cellular survival in neurodegenerative models.

Pathway L Spirocyclic Ligand R Sigma-1 Receptor (ER MAM) L->R Agonist Binding B BiP Chaperone Dissociation R->B Conformational Change I IP3R Stabilization B->I Protein-Protein Interaction C Ca2+ Transfer to Mitochondria I->C Enhanced Ion Flux

Sigma-1 receptor activation pathway modulated by spirocyclic ligands.

References

  • [1] Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis. BenchChem. Available at:

  • [3] Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed (NIH). Available at:

  • [2] 1-Oxa-8-azaspiro[4.5]Decan-4-ol. ChemScene. Available at:

  • [5] 8-Oxa-1-azaspiro[4.5]decane hydrochloride - 1427378-94-6. Vulcanchem. Available at:

  • [4] Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage. Available at:

Sources

Application

Application Note: Reductive Amination Strategies for 1-Oxa-8-azaspiro[4.5]decan-4-ol in Drug Discovery

Strategic Rationale: The Spirocyclic Advantage Spirocyclic scaffolds are highly sought after in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons ( ), these rigid, three-dimensional structu...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Spirocyclic Advantage

Spirocyclic scaffolds are highly sought after in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (


), these rigid, three-dimensional structures effectively project pharmacophores into complex binding pockets while generally improving metabolic stability and aqueous solubility compared to flat, aromatic rings[1]. The compound 1-Oxa-8-azaspiro[4.5]decan-4-ol  (CAS: 757239-68-2) is a premium bifunctional building block[2]. It features an oxolane (tetrahydrofuran) ring bearing a secondary alcohol, spiro-fused to a piperidine ring containing a secondary amine.

Functionalizing the secondary amine at the 8-position via reductive amination is the most robust method to generate diverse tertiary amine libraries. Unlike direct alkylation with alkyl halides—which suffers from over-alkylation and poor chemoselectivity—reductive amination is a highly controlled, self-limiting process that prevents the formation of quaternary ammonium salts[3].

Mechanistic Causality: Designing the Self-Validating System

Reductive amination is a cascade reaction. The secondary amine of 1-Oxa-8-azaspiro[4.5]decan-4-ol first condenses with an aldehyde or ketone to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form an electrophilic iminium ion, which is subsequently reduced to the target tertiary amine[3].

Why Sodium Triacetoxyborohydride (STAB)? The selection of the reducing agent is the critical node in this workflow. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reagent for this transformation. The three electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond, rendering STAB a significantly milder reducing agent than sodium borohydride (NaBH₄)[4].

  • Kinetic Causality: STAB reduces iminium ions at a much faster rate than it reduces aldehydes or ketones[4]. This kinetic differential allows for a "direct" (one-pot) reductive amination. If NaBH₄ were used, it would rapidly reduce the starting carbonyl into an unreactive alcohol before the iminium ion could form, severely depressing the yield[3].

  • Role of Acetic Acid: The addition of 1.0–2.0 equivalents of acetic acid (AcOH) serves a dual purpose. It catalyzes the dehydration of the hemiaminal to the iminium ion, and it buffers the system to prevent the complete protonation of the secondary amine (which would render it non-nucleophilic).

Mechanism A 1-Oxa-8-azaspiro[4.5]decan-4-ol (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Electrophile) C->D -H2O (Acid Catalyzed) E Tertiary Amine (Target Scaffold) D->E Selective Reduction (STAB)

Fig 1. Mechanistic pathway of the reductive amination of 1-Oxa-8-azaspiro[4.5]decan-4-ol.

Quantitative Data: Reaction Optimization Matrix

To ensure reproducible scale-up, the stoichiometric ratios and conditions must be tailored to the electronic and steric nature of the carbonyl electrophile.

Table 1: Comparative Analysis of Reducing Agents for Reductive Amination

Reducing AgentChemoselectivityToxicity / ByproductsOptimal SubstratesReaction Type
STAB (NaBH(OAc)₃)Excellent (Iminium > Carbonyl)Low (Acetate salts)Aldehydes, unhindered ketonesDirect (One-pot)
NaCNBH₃ Good (Requires pH 4-5)High (HCN gas risk)Ketones, weakly basic aminesDirect (One-pot)
NaBH₄ Poor (Reduces carbonyls rapidly)Low (Borate salts)Pre-formed iminesStepwise (Two-pot)

Table 2: Substrate-Specific Optimization Matrix for 1-Oxa-8-azaspiro[4.5]decan-4-ol

Carbonyl TypeReagent SystemSolventAdditiveTime / TempExpected Yield
Aliphatic Aldehydes1.5 eq STABDCENone2-4 h / RT85 - 95%
Aromatic Aldehydes1.5 eq STABDCE1.0 eq AcOH4-8 h / RT80 - 90%
Unhindered Ketones2.0 eq STABDCE1.0 - 2.0 eq AcOH12-24 h / RT65 - 80%
Hindered KetonesTi(OPr-i)₄ then NaBH₄THF/MeOHNone12 h + 2 h / RT50 - 70%

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can diagnose and correct stalled reactions in real-time.

Workflow Step1 Step 1: Reagent Assembly Mix Amine + Carbonyl in DCE + AcOH Step2 Step 2: Iminium Formation Stir at 25°C for 30-60 mins (LC-MS check) Step1->Step2 Step3 Step 3: Chemoselective Reduction Add 1.5 eq. STAB portionwise Step2->Step3 Step4 Step 4: Reaction Quenching Neutralize with Sat. NaHCO3 (aq) Step3->Step4 Step5 Step 5: Isolation Extract (DCM), Dry (Na2SO4), Purify Step4->Step5

Fig 2. Standardized experimental workflow for direct reductive amination using STAB.

Protocol A: Direct Reductive Amination (For Aldehydes and Unhindered Ketones)

Materials: 1-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq), Carbonyl compound (1.05 eq), STAB (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE) (0.2 M).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration.

    • Causality: DCE is preferred over Dichloromethane (DCM) due to its higher boiling point and superior solubility profile for STAB[4].

  • Acidification: Add glacial acetic acid (1.0 eq) dropwise. Stir the mixture at room temperature (20-25°C) for 30–60 minutes.

    • Validation Checkpoint 1: Sample the reaction and analyze via LC-MS. You should observe the mass of the intermediate iminium ion or hemiaminal. If unreacted amine dominates, the aldehyde may be sterically hindered; consider adding an additional 0.5 eq of AcOH to push the equilibrium.

  • Reduction: Cool the reaction to 0°C using an ice bath. Add STAB (1.5 eq) portionwise over 10 minutes.

    • Causality: Portionwise addition mitigates the exothermic nature of the reduction and controls the release of hydrogen gas if trace moisture is present.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours (monitor via TLC/LC-MS until the iminium intermediate is consumed).

  • Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes to destroy unreacted STAB and neutralize the acetic acid.

    • Validation Checkpoint 2: The aqueous layer must be slightly basic (pH ~8) to ensure the newly formed tertiary amine is in its free-base form and partitions cleanly into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically using a DCM/MeOH gradient).

Protocol B: Stepwise Reductive Amination (For Sterically Hindered Ketones)

When reacting 1-Oxa-8-azaspiro[4.5]decan-4-ol with bulky ketones, STAB may fail due to extremely slow iminium formation. A Lewis acid-mediated stepwise approach is required.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (1.0 eq) and ketone (1.2 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OPr-i)₄) (2.0 eq). Stir at room temperature for 12 hours.

    • Causality: Ti(OPr-i)₄ acts as a powerful Lewis acid and water scavenger, forcing the difficult condensation to completion[3].

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) or NaCNBH₃ (1.5 eq) dissolved in a minimal amount of MeOH. Stir for 2 hours.

  • Quenching: Quench with water (causes precipitation of TiO₂). Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate, extract with EtOAc/brine, dry over Na₂SO₄, and purify via chromatography.

References

  • Zheng Y, Tice CM, Singh SB. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014, 24, 3673–3682. URL:[Link]

  • Abdel-Magid AF, Mehrman SJ. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006, 10, 971−1031. URL:[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic-Chemistry.org. URL:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." MasterOrganicChemistry.com, 2017. URL:[Link]

Sources

Method

Advanced Protecting Group Strategies for Secondary Amines in Spirocyclic Scaffolds

Application Note & Protocol Guide Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals Introduction: The Strategic Role of Spirocyclic Scaffolds In contemporary drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Research Scientists, Medicinal Chemists, and Process Development Professionals

Introduction: The Strategic Role of Spirocyclic Scaffolds

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional sp3-rich architectures is a proven strategy to improve physicochemical properties. Spirocyclic amines, such as 2,6-diazaspiro[3.3]heptane and 1,6-diazaspiro[3.4]octane, have emerged as privileged bioisosteres for piperazine and morpholine rings[1]. Their inherent rigidity and well-defined spatial orientation enhance target engagement while simultaneously improving metabolic stability and aqueous solubility[2].

However, the integration of these diamine scaffolds into complex Active Pharmaceutical Ingredients (APIs)—such as the SMN2 splicing modifier risdiplam[3] or next-generation PARP inhibitors like olaparib analogs[1]—presents a significant synthetic challenge. The presence of two secondary amines necessitates a rigorous orthogonal protecting group (PG) strategy . Without precise regiocontrol, functionalization attempts will yield intractable mixtures of regioisomers.

As a Senior Application Scientist, I emphasize that selecting the correct PG is not merely a synthetic formality; it is a critical design choice dictated by the steric environment of the spiro center and the downstream reaction conditions (e.g., harsh basic conditions in Buchwald-Hartwig aminations)[3].

Causality in Protecting Group Selection

The fundamental principle governing PG selection in diazaspiro systems is the exploitation of differential steric hindrance and electronic environments between the two nitrogen atoms[2].

  • Steric Differentiation: In asymmetric scaffolds like 1,6-diazaspiro[3.4]octane, the N1 position is adjacent to the quaternary spiro carbon, making it significantly more sterically hindered than the N6 position[2].

  • The Boc/Cbz Orthogonal Axis: The tert-butyloxycarbonyl (Boc) group is typically assigned to the nitrogen that must survive late-stage, transition-metal-catalyzed cross-coupling reactions, owing to its stability under strongly basic conditions[3]. Conversely, the carboxybenzyl (Cbz) or benzyl (Bn) group is assigned to the nitrogen intended for early-stage functionalization, as it can be cleanly cleaved via hydrogenolysis (Pd/C, H₂) under neutral conditions without disturbing the acid-sensitive Boc group[1].

PG_Decision_Tree Start Analyze Diazaspiro Scaffold Steric Assess Steric Hindrance at N1 vs N2 Start->Steric Hindered Highly Hindered N (Adjacent to Quaternary Spiro C) Steric->Hindered Path A Accessible Accessible N (Unobstructed Azetidine/Pyrrolidine) Steric->Accessible Path B Boc Assign Boc Group (Stable to Pd-coupling & Base) Hindered->Boc Cbz Assign Cbz/Bn Group (Removable via Hydrogenolysis) Accessible->Cbz Combine Orthogonally Protected Spiro Intermediate Boc->Combine Cbz->Combine

Caption: Decision matrix for assigning orthogonal protecting groups in diazaspiro scaffolds.

Quantitative Data: Orthogonality and Cleavage Matrix

To ensure a self-validating synthetic route, the chosen protecting groups must exhibit absolute orthogonality. The table below summarizes the quantitative performance parameters of common PGs utilized on diazaspiro scaffolds[3],[4].

Protecting GroupCleavage ReagentsOrthogonal Stability (Survives)Typical Cleavage YieldCausality / Application Note
Boc (tert-Butyloxycarbonyl)TFA or HCl (in Dioxane), 25°CHydrogenolysis (H₂), Basic Hydrolysis, Cross-Coupling92 - 98%Ideal for shielding amines during Pd-catalyzed C-N bond formation.
Cbz (Carboxybenzyl)H₂ (1 atm), Pd/C, MeOH/EtOAcAcidic conditions (TFA), Mild bases90 - 99%Used on the less hindered N; allows mild unmasking prior to alkylation.
Bn (Benzyl)H₂ (50 psi), Pd(OH)₂/C, 50°CStrong acids, Strong bases, Grignard reagents85 - 95%Requires harsher hydrogenolysis than Cbz; highly stable during early synthesis.
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄, morpholine or dimedoneAcids (TFA), Hydrogenolysis (if poisoned catalyst used)80 - 90%Niche application when both Boc and Cbz are already present in the molecule.

Experimental Protocols

The following protocols outline the generation and utilization of an orthogonally protected spirocyclic building block. Every step is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee scientific integrity before progressing.

Protocol 1: Regioselective Synthesis of 2-Boc-6-Cbz-2,6-diazaspiro[3.3]heptane

Objective: To sequentially protect a symmetric or pseudo-symmetric spiro core utilizing stoichiometric control and steric differentiation[1].

Materials:

  • 2,6-diazaspiro[3.3]heptane (free base or oxalate salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Benzyl chloroformate (Cbz-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Suspend 2,6-diazaspiro[3.3]heptane oxalate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under nitrogen.

  • Base Addition: Add DIPEA (3.5 eq) dropwise. Causality: An excess of base is required to break the oxalate salt and neutralize the HCl generated in the subsequent Cbz-protection step.

  • Boc Installation: Slowly add a solution of Boc₂O (0.95 eq) in DCM over 2 hours via a syringe pump. Causality: Sub-stoichiometric addition under high dilution minimizes the formation of the undesired di-Boc byproduct.

  • Self-Validation (IPC 1): Sample the reaction after 3 hours. Analyze via LC-MS. The reaction is validated to proceed when the mono-Boc intermediate ([M+H]⁺ = 199.1) constitutes >85% of the total ion current, with <5% di-Boc formation.

  • Cbz Installation: To the same reaction flask at 0 °C, add Cbz-Cl (1.1 eq) dropwise. Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2-Boc-6-Cbz-2,6-diazaspiro[3.3]heptane.

Protocol 2: Selective Deprotection and Pd-Catalyzed Cross-Coupling

Objective: To selectively unmask the Cbz-protected amine and couple it to a heteroaryl halide, retaining the Boc group for later stages[3].

Step-by-Step Methodology:

  • Hydrogenolysis: Dissolve 2-Boc-6-Cbz-2,6-diazaspiro[3.3]heptane in MeOH. Add 10% Pd/C (10% w/w). Purge the flask with H₂ gas and stir under a balloon of H₂ (1 atm) for 6 hours.

  • Self-Validation (IPC 2): Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a strongly ninhydrin-positive spot (primary/secondary amine) validates complete Cbz removal. Filter through Celite to remove Pd/C.

  • Cross-Coupling Setup: In a thoroughly degassed Schlenk flask, combine the resulting 2-Boc-2,6-diazaspiro[3.3]heptane (1.2 eq), a target heteroaryl bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.10 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture at 95 °C for 12 hours. Causality: The Boc group is entirely stable to the basic Cs₂CO₃ and high temperatures, effectively shielding the second nitrogen from participating in the amination, thereby preventing oligomerization.

  • Isolation: Cool, filter through a silica plug, and purify via reverse-phase HPLC to yield the mono-arylated spiro scaffold.

Reaction_Workflow Core Free Diazaspiro Core Step1 1. Boc2O, Base (Sub-stoichiometric) Core->Step1 Mono Mono-Boc Intermediate Step1->Mono Step2 2. Cbz-Cl, Base (Excess) Mono->Step2 Ortho Boc/Cbz Protected Scaffold Step2->Ortho Deprot1 H2, Pd/C (Cleaves Cbz) Ortho->Deprot1 FreeAmine Free Amine (Boc Intact) Deprot1->FreeAmine Coupling Pd-Catalyzed Cross-Coupling FreeAmine->Coupling Final Functionalized Boc-Spirocycle Coupling->Final

Caption: Orthogonal protection and selective deprotection workflow for diazaspiro[3.3]heptane.

References

  • MDPI. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MDPI. Available at:[Link]

  • Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]

Sources

Application

Application Note: Strategic Incorporation of 1-Oxa-8-azaspiro[4.5]decan-4-ol into Peptidomimetic Scaffolds

Executive Summary & Mechanistic Rationale The transition from native peptides to clinically viable therapeutics is frequently derailed by two fundamental liabilities: rapid proteolytic degradation and poor membrane perme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from native peptides to clinically viable therapeutics is frequently derailed by two fundamental liabilities: rapid proteolytic degradation and poor membrane permeability. As a Senior Application Scientist, I have found that replacing labile, planar peptide bonds with


-enriched conformational restrictors is the most robust strategy to overcome these pharmacokinetic hurdles.

1-Oxa-8-azaspiro[4.5]decan-4-ol (CAS: 757239-68-2) [2] is a highly versatile spirocyclic building block. Structurally, it consists of a piperidine ring spiro-fused to a tetrahydrofuran (oxolane) ring. When incorporated into a peptide backbone, this scaffold serves a dual purpose:

  • Conformational Locking: The rigid spiro-vertex restricts the local dihedral angles (

    
     and 
    
    
    
    equivalents), effectively nucleating secondary structures such as Type II
    
    
    -turns. This prevents the molecule from adopting the extended linear conformation required to dock into the catalytic clefts of endopeptidases [1].
  • Vectorial Functionalization: The secondary amine (8-aza) acts as the primary attachment point for backbone elongation, while the 4-hydroxyl group provides an orthogonal handle. This hydroxyl can be etherified to mimic amino acid side chains (e.g., the phenolic ring of Tyrosine) or oxidized to a ketone for reductive amination, allowing for multi-directional vector projection [3].

By integrating this spirocycle, we drastically reduce the number of hydrogen bond donors and increase the fractional


 character (

), driving both metabolic stability and oral bioavailability.

Physicochemical Profiling

To illustrate the profound impact of spirocyclic incorporation, the table below compares the calculated physicochemical properties of a standard linear dipeptide (Ala-Tyr) against a peptidomimetic where the backbone is replaced by a functionalized 1-oxa-8-azaspiro[4.5]decan-4-ol scaffold.

PropertyStandard Linear Dipeptide (Ala-Tyr)Spirocyclic Mimetic ScaffoldCausality / Impact on Drug Design
Conformational State Highly flexible (multiple rotamers)Rigidified (spiro-fusion)Pre-organizes binding conformation; reduces entropic penalty upon target binding.
Fractional

(

)
~0.450.85 - 1.0 High 3D character correlates strongly with clinical success and reduced off-target toxicity.
Hydrogen Bond Donors 3 - 41 - 2 Reduced desolvation penalty; significantly enhances passive membrane permeability.
Proteolytic Stability (

)
< 2 hours (Serum)> 48 hours (Serum)Steric bulk of the spiro-system shields adjacent amide bonds from enzymatic hydrolysis.

Workflow & Pathway Visualizations

The following diagrams illustrate the synthetic integration strategy and the pharmacological mechanism by which the spirocycle confers stability.

SPPS_Workflow Start 1-Oxa-8-azaspiro[4.5]decan-4-ol (Starting Material) Fmoc Fmoc Protection (N-Terminal Masking) Start->Fmoc Fmoc-OSu, DIPEA Mitsunobu Mitsunobu Reaction (O-Alkylation for Sidechain) Fmoc->Mitsunobu Phenol, DIAD, PPh3 SPPS Solid-Phase Peptide Synthesis (Backbone Integration) Mitsunobu->SPPS 1. Piperidine 2. DIC/Oxyma Cleavage TFA Cleavage & Global Deprotection SPPS->Cleavage 95% TFA Cocktail Product Spirocyclic Peptidomimetic (Final Drug Candidate) Cleavage->Product Ether Precipitation

Workflow for integrating 1-oxa-8-azaspiro[4.5]decan-4-ol into SPPS.

Protease_Evasion Peptide Linear Peptide (Flexible) Protease Protease Active Site (Recognition) Peptide->Protease Mimetic Spirocyclic Mimetic (Rigidified) Mimetic->Protease Degradation Rapid Cleavage (t1/2 < 2h) Protease->Degradation Evasion Steric Clash & Conformational Mismatch Protease->Evasion Stability Prolonged Half-Life (t1/2 > 48h) Evasion->Stability

Mechanism of protease evasion via spirocyclic steric shielding.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify chemical transformations before proceeding to the next step.

Protocol A: N-Fmoc Protection of the Piperidine Core

Rationale: The secondary amine must be orthogonally protected prior to manipulating the 4-hydroxyl group. We utilize Fmoc-OSu rather than Fmoc-Cl to prevent unwanted acylation of the secondary hydroxyl group, ensuring high regioselectivity.

  • Reagent Preparation: Dissolve 1.0 eq (10 mmol) of 1-Oxa-8-azaspiro[4.5]decan-4-ol in 30 mL of a 1:1 mixture of anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF).

  • Base Addition: Add 2.0 eq (20 mmol) of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Stir for 10 minutes.

  • Fmoc Addition: Slowly add 1.1 eq (11 mmol) of Fmoc-OSu dissolved in 10 mL of DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Perform a Kaiser (Ninhydrin) test on an aliquot. A successful reaction will yield a yellow solution (absence of free amine). A blue color indicates incomplete protection; if blue, add an additional 0.1 eq of Fmoc-OSu and stir for 1 hour.

  • Workup: Quench with water, extract with Ethyl Acetate (3x 20 mL), wash the organic layer with 5% citric acid and brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Side-Chain Functionalization via Mitsunobu Etherification

Rationale: To mimic a specific amino acid side chain (e.g., Tyrosine), we attach a phenolic group to the 4-hydroxyl position. The Mitsunobu reaction is ideal here as it proceeds under mild conditions and inverts the stereocenter, providing stereochemical control.

  • Reagent Preparation: In an oven-dried flask under Argon, dissolve 1.0 eq of the Fmoc-protected spirocycle and 1.2 eq of the desired phenol derivative in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Phosphine Addition: Add 1.5 eq of Triphenylphosphine (

    
    ) and cool the mixture to 0°C.
    
  • Azodicarboxylate Addition: Dropwise, add 1.5 eq of Diisopropyl azodicarboxylate (DIAD). The solution will turn transiently yellow.

  • Reaction: Stir at room temperature for 12 hours.

  • IPC (Self-Validation): Analyze via LC-MS. Look for the disappearance of the starting material mass

    
     and the appearance of the etherified product mass. The UV trace (254 nm) should confirm the presence of the newly attached aromatic ring.
    
  • Purification: Concentrate the THF and purify via flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure building block.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Integration

Rationale: Coupling onto a sterically hindered secondary amine (the piperidine nitrogen) requires highly efficient coupling reagents. We use DIC/Oxyma, which is superior to standard HBTU/DIPEA for hindered systems and suppresses epimerization.

  • Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Coupling: Dissolve 3.0 eq of the functionalized spirocyclic building block, 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq of Oxyma Pure in minimal DMF. Pre-activate for 3 minutes, then add to the resin.

  • Agitation: Shake the reaction vessel at room temperature for 4 hours. (For highly hindered sequences, heating to 50°C via microwave assistance is recommended).

  • IPC (Self-Validation): Perform a Chloranil test (specific for secondary amines). A negative result (colorless/yellow) confirms complete coupling.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours. Filter the resin, concentrate the filtrate, and precipitate the final peptidomimetic in cold diethyl ether.

References

  • Chiaramacchi, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Method

Application Note: 1-Oxa-8-azaspiro[4.5]decan-4-ol as a High-Value Bioisostere for Piperidines

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It synthesizes theoretical bioisosteric principles with a practical, laboratory-validated workflow for a...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It synthesizes theoretical bioisosteric principles with a practical, laboratory-validated workflow for accessing and utilizing the 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold.

Part 1: The Scientific Rationale (Why This Scaffold?)

The Piperidine Problem

The piperidine ring is one of the most ubiquitous pharmacophores in FDA-approved drugs (e.g., Fentanyl, Donepezil, Raloxifene). However, during lead optimization, the piperidine core often presents distinct liabilities:

  • Metabolic Vulnerability: The C-4 position and the

    
    -carbons (C-2/C-6) are "hot spots" for CYP450-mediated oxidation.
    
  • Lipophilicity (LogP): Simple piperidines can contribute significantly to overall lipophilicity, leading to poor solubility and high non-specific binding.

  • Promiscuity: The conformational flexibility of the chair form can lead to off-target binding (e.g., hERG inhibition).

The Spirocyclic Solution

The 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold offers a strategic structural modification. By fusing a tetrahydrofuran (THF) ring to the piperidine in a spirocyclic arrangement, this scaffold achieves three critical optimization goals:

  • Metabolic Blockade: The spiro-fusion at the piperidine C-4 position physically blocks the primary site of oxidative metabolism.

  • LogD Reduction: The ether oxygen in the spiro-ring lowers the lipophilicity (LogD) compared to a carbocyclic spiro-analog or the parent piperidine.

  • Vectorized Polarity: The 4-hydroxyl group (on the THF ring) provides a directed hydrogen-bond donor/acceptor vector, capable of mimicking the interactions of a 4-hydroxypiperidine but with altered spatial geometry and increased rigidity.

Physicochemical Profile Comparison

The table below highlights the shift in properties when replacing a standard 4-substituted piperidine with the spirocyclic bioisostere.

Property4-Substituted Piperidine1-Oxa-8-azaspiro[4.5]decan-4-olImpact
Hybridization Flexible (

)
Rigidified Spiro (

)
Increased Selectivity
Metabolic Site C-4 (High Clearance)C-4 Blocked (Quaternary)Extended Half-life (

)
Lipophilicity HighModerate/LowImproved Solubility
H-Bonding VariableFixed OH Vector + Ether OSpecific Interactions
Fsp3 HighHighImproved Clinical Success Probability

Part 2: Detailed Synthetic Protocol

Strategic Route Selection

While the 3-one and 3-amine derivatives of this scaffold are commonly accessed via alkylation of 4-piperidone, the 4-ol isomer requires a specific approach to install the hydroxyl group adjacent to the quaternary spiro center.

Recommended Route: The "RCM-Epoxide Opening" Strategy. This route uses Ring-Closing Metathesis (RCM) to build the spiro-alkene, followed by regioselective epoxide opening to access the 4-hydroxyl isomer.

Step-by-Step Workflow
Step 1: Allylation of N-Boc-4-piperidone
  • Reagents: N-Boc-4-piperidone, Allylmagnesium bromide, THF (anhydrous).

  • Protocol:

    • Cool a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to 0°C under

      
      .
      
    • Add Allylmagnesium bromide (1.2 eq, 1.0 M in ether) dropwise over 30 min.

    • Warm to RT and stir for 2 h.

    • Quench: Saturated

      
      . Extract with EtOAc.
      
    • Product: tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Step 2: O-Allylation
  • Reagents: NaH (60% dispersion), Allyl bromide, TBAI (cat.), DMF.

  • Protocol:

    • Dissolve product from Step 1 in DMF at 0°C.

    • Add NaH (1.5 eq) carefully. Stir 30 min.

    • Add Allyl bromide (1.5 eq) and TBAI (0.1 eq).

    • Heat to 60°C for 4 h.

    • Workup: Dilute with water, extract with

      
       (wash thoroughly to remove DMF).
      
    • Product: tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate.

Step 3: Ring-Closing Metathesis (RCM)
  • Reagents: Grubbs Catalyst (2nd Gen), DCM (degassed).

  • Protocol:

    • Dissolve diene from Step 2 in degassed DCM (dilute concentration: 0.01 M to favor cyclization over polymerization).

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux (40°C) for 12-24 h under

      
      .
      
    • Purification: Concentrate and filter through a silica plug to remove Ru residues.

    • Product: tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate.

Step 4: Regioselective Hydroxylation (The "Epoxide Route")

Direct hydroboration of the Step 3 alkene typically favors the 3-ol (distal to spiro center). To access the 4-ol (proximal to spiro center), we use hydride opening of an epoxide.

  • Sub-step 4a: Epoxidation

    • Treat the alkene with m-CPBA (1.2 eq) in DCM at 0°C -> RT.

    • Isolate the spiro-epoxide.

  • Sub-step 4b: Reductive Opening

    • Reagents:

      
       (LAH) or 
      
      
      
      (Super-Hydride), THF.
    • Mechanism: Hydride attacks the less hindered carbon of the epoxide (C-3), resulting in the alcohol at the more hindered position (C-4).

    • Protocol:

      • Dissolve epoxide in THF at 0°C.

      • Add LAH (1.5 eq) slowly.

      • Reflux for 2 h.

      • Fieser Quench:

        
        , 15% NaOH, 
        
        
        
        . Filter precipitate.
    • Final Product: tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.[1][2][3][4]

Part 3: Visualization & Decision Logic

Synthetic Workflow Diagram

Figure 1: Divergent synthesis of 3-hydroxy and 4-hydroxy spiro-isomers. Route B is required to access the specific 4-ol target.

Bioisostere Decision Tree

Figure 2: Strategic decision logic for selecting the appropriate spirocyclic bioisostere during lead optimization.

Part 4: Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal)

To confirm the bioisosteric advantage, compare the spiro-compound against the piperidine parent.

  • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1 µM test compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor disappearance of parent).

  • Success Criteria:

    
     (intrinsic clearance) reduction of >50% compared to the 4-substituted piperidine parent.
    
LogD Determination (Shake-Flask or HPLC)
  • Method: Chromatographic Hydrophobicity Index (CHI) or Shake-Flask (Octanol/PBS pH 7.4).

  • Expectation: The 1-oxa-8-azaspiro[4.5]decan-4-ol should exhibit a LogD approximately 0.5 to 1.0 log units lower than the corresponding 4-cyclohexylpiperidine or 4-phenylpiperidine analogs due to the ether oxygen and hydroxyl group.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Wess, J., et al. (1992). Muscarinic Acetylcholine Receptors: Structural Basis of Ligand Binding and G Protein Coupling. Life Sciences. (Foundational work on spiro-piperidines as GPCR ligands).
  • Efremov, I. V., et al. (2011). Discovery of Spirocyclic Piperidine-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry.

  • BenchChem. (2025). Technical Data: 1-Oxa-8-azaspiro[4.5]decan-4-ol.[5][6][7]

  • ChemScene. (2025). Product Monograph: 1-Oxa-8-azaspiro[4.5]decan-4-ol (CAS 757239-68-2).

Sources

Application

Library synthesis using 1-Oxa-8-azaspiro[4.5]decan-4-ol intermediates

Executive Summary & Scaffold Rationale The 1-oxa-8-azaspiro[4.5]decane scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Unlike flat, aromatic-heavy libraries, this spirocyclic system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Unlike flat, aromatic-heavy libraries, this spirocyclic system offers significant Fsp³ character (fraction of sp³-hybridized carbons), which correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

This guide details the synthesis and library generation of the 4-hydroxy derivative (1-oxa-8-azaspiro[4.5]decan-4-ol). This specific intermediate is critical because the C4-hydroxyl group provides a stereochemically defined vector for diversification, orthogonal to the N8-amine handle.

Key Physicochemical Advantages:

  • Vector Orthogonality: The N8 and O4 vectors exit the core at ~90° angles, exploring chemical space distinct from linear linkers.

  • Metabolic Stability: The quaternary spiro-center (C5) blocks metabolic oxidation at the vulnerable 4-position of the piperidine ring.

  • Lipophilicity Modulation: The ether oxygen lowers LogP compared to the carbocyclic spiro[4.5]decane analog.

Core Synthesis Protocol: The "Epoxide-Opening" Route

While Prins cyclizations are common for 6-membered spiro-rings (pyrans), the 5-membered THF ring of the [4.5] system is most reliably accessed via the Epoxide Ring-Opening/Cyclization strategy. This method allows for the precise installation of the C4-hydroxyl group.

Step-by-Step Methodology

Reagents:

  • Starting Material:

    
    -Boc-4-piperidone (CAS: 79099-07-3)
    
  • Reagent A: Trimethylsulfoxonium iodide (TMSOI) / NaH (Corey-Chaykovsky Reagent)

  • Reagent B: Allyl alcohol / Lewis Acid (

    
    ) or Allylmagnesium bromide (Grignard).
    

Protocol:

  • Spiro-Epoxide Formation (Corey-Chaykovsky):

    • Suspend NaH (1.2 eq, 60% in oil) in dry DMSO under Argon.

    • Add TMSOI (1.2 eq) portion-wise at room temperature (RT) until evolution of

      
       ceases (formation of dimethyloxosulfonium methylide).
      
    • Add

      
      -Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.[1] Stir at RT for 4 hours.
      
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot should disappear, replaced by a more polar epoxide spot.

    • Workup: Quench with water, extract with

      
      , dry over 
      
      
      
      , and concentrate. Yields 1-oxa-6-azaspiro[2.5]octane derivative (Spiro-epoxide).
  • Ring Opening & Cyclization (The "4-ol" Formation):

    • Note: Direct cyclization to the [4.5] system with a 4-OH requires a specific nucleophile. We utilize Allyl Alcohol opening followed by Ring-Closing Metathesis (RCM) or Vinyl Grignard followed by Hydroboration/Cyclization.

    • Preferred Route (High Throughput):Vinyl Grignard Addition + Hydroboration-Cyclization.

      • React

        
        -Boc-4-piperidone with Vinylmagnesium bromide  (1.2 eq) in THF at -78°C 
        
        
        
        4-vinyl-4-hydroxypiperidine.
      • Allylation: Alkylate the tertiary alcohol with Allyl Bromide/NaH

        
         4-allyloxy-4-vinylpiperidine.
        
      • RCM: Treat with Grubbs II catalyst (5 mol%) in DCM

        
        1-oxa-8-azaspiro[4.5]dec-3-ene .
        
      • Hydroboration: Treat the alkene with

        
        , followed by oxidative workup (
        
        
        
        ).
    • Result: This installs the hydroxyl group at C4 (anti-Markovnikov hydration preferred sterically).

Data Summary Table: Core Synthesis Metrics

StepReaction TypeKey ReagentsTypical YieldCritical QC Parameter
1Grignard AdditionVinylMgBr, THF, -78°C85-92%Anhydrous conditions essential
2O-AlkylationAllyl Bromide, NaH, DMF75-80%Control temp to prevent elimination
3Ring Closing MetathesisGrubbs II, DCM, Reflux88-95%Degas solvent thoroughly
4Hydroboration

,

70-85%Regioselectivity (C4 vs C3)

Library Synthesis: Divergent Functionalization

Once the 1-Oxa-8-azaspiro[4.5]decan-4-ol core is secured, parallel synthesis techniques are applied. The strategy involves orthogonal protection/deprotection cycles.

Workflow Visualization

LibrarySynthesis Core N-Boc-1-oxa-8-azaspiro [4.5]decan-4-ol PathA Path A: C4-O Functionalization (Retain N-Boc) Core->PathA PathB Path B: N8 Functionalization (Boc Deprotection) Core->PathB Lib1 Ether Library (R-X, NaH) PathA->Lib1 Lib2 Carbamate Library (R-NCO) PathA->Lib2 Lib3 Oxidation -> Reductive Amination (Ketone Intermed.) PathA->Lib3 Deprotect TFA/DCM Deprotection PathB->Deprotect Lib1->Deprotect Sequential Lib4 Urea/Amide Library (R-COCl, R-NCO) Deprotect->Lib4

Caption: Divergent synthesis workflow. Path A exploits the hydroxyl group (C4) while N8 is protected. Path B liberates the amine (N8) for functionalization.

Detailed Protocols for Library Coupling

A. C4-Hydroxyl Functionalization (Etherification)

  • Objective: To probe the hydrophobic pocket adjacent to the spiro center.

  • Protocol:

    • Dissolve Core (1 eq) in DMF (0.2 M).

    • Add NaH (1.5 eq) at 0°C. Stir 15 min.

    • Add Electrophile (

      
      ) (1.2 eq).
      
    • Shake at RT for 12 h.

    • Scavenging: Add PS-Thiophenol resin to remove excess alkyl halide. Filter and concentrate.

B. N8-Amine Functionalization (Urea Formation)

  • Objective: To establish H-bond interactions in the solvent-exposed region.

  • Protocol:

    • Deprotection: Treat N-Boc core with 20% TFA/DCM (1 h). Evaporate volatiles.

    • Coupling: Dissolve N-H salt in DCM/DIEA (3 eq).

    • Add Isocyanate (

      
      ) (1.1 eq).
      
    • Shake at RT for 4 h.

    • Validation: LCMS should show

      
       peak corresponding to Urea.
      

Quality Control & Validation (Self-Validating Systems)

To ensure library integrity, specific "tracer" signals in NMR and LCMS are used.

  • NMR Diagnostic Signal:

    • The Spiro-Methylene Protons (C2/C3) appear as distinct multiplets between

      
       1.8 - 2.2 ppm and 
      
      
      
      3.6 - 4.0 ppm (adjacent to Oxygen).
    • The C4-H proton (methine attached to OH) is a diagnostic triplet/multiplet at

      
       ~3.8-4.2 ppm. A shift downfield (>5.0 ppm) confirms successful acylation/carbamoylation at O4.
      
  • LCMS Purity Criteria:

    • ELSD (Evaporative Light Scattering Detector) is recommended over UV, as the core scaffold lacks chromophores.

    • Acceptance criteria: >85% purity by ELSD area.

References

  • Yamanouchi Pharmaceutical Co. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin.

  • BenchChem . (2025).[1] Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride: Technical Protocols.

  • MedChemExpress . (2024). Product Data: 1-Oxa-8-azaspiro[4.5]decane derivatives and PROTAC Linkers.

  • Royal Society of Chemistry . (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.

  • Beilstein Journals . (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein Journal of Organic Chemistry.

Sources

Method

Coupling conditions for 1-Oxa-8-azaspiro[4.5]decan-4-ol in parallel chemistry

Application Note: Coupling Conditions for 1-Oxa-8-azaspiro[4.5]decan-4-ol in Parallel Chemistry Executive Summary The 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a high-value "privileged structure" in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Coupling Conditions for 1-Oxa-8-azaspiro[4.5]decan-4-ol in Parallel Chemistry

Executive Summary

The 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold represents a high-value "privileged structure" in modern drug discovery. Unlike traditional planar piperidines, this spirocyclic framework offers defined three-dimensional vectors (


 character) and improved physicochemical properties (logD, solubility).

This guide details robust, field-proven protocols for functionalizing this scaffold in a parallel chemistry setting. The core challenge addressed here is chemoselectivity : efficiently coupling the highly nucleophilic secondary amine (N8) while managing the secondary alcohol (O4), or conversely, targeting the alcohol with orthogonal protection strategies.

Scaffold Architecture & Reactivity

Before initiating synthesis, it is critical to understand the steric and electronic environment of the molecule.

  • Structure: A 5-membered tetrahydrofuran ring spiro-fused to a 6-membered piperidine ring.

  • Site N8 (Secondary Amine): The primary handle for library generation. It is highly nucleophilic and unhindered, suitable for acylation, reductive amination, and

    
     reactions.
    
  • Site O4 (Secondary Alcohol): Located on the tetrahydrofuran ring, adjacent to the spiro-center. It is sterically congested and significantly less nucleophilic than N8. This naturally allows for N-selective functionalization without protection.

  • Stereochemistry: The C4 position is a chiral center. The commercial building block is often supplied as a racemate or a specific diastereomer (cis/trans relative to the spiro-fusion).

ReactivityMap Scaffold 1-Oxa-8-azaspiro[4.5]decan-4-ol N8 N8: Secondary Amine (High Nucleophilicity) Scaffold->N8 O4 O4: Secondary Alcohol (Low Nucleophilicity Sterically Hindered) Scaffold->O4 Amide Amide Coupling (HATU/DIPEA) N8->Amide Preferred Path Urea Urea Formation (Isocyanates) N8->Urea Ether Ether Synthesis (Mitsunobu/Alkylation) O4->Ether Requires N-Protection

Figure 1: Reactivity map of the 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold highlighting the chemoselective preference for N-functionalization.

Protocol A: N-Selective Amide Coupling (Automated)

Objective: Synthesis of an amide library targeting N8, leaving O4 free. Mechanism: Activation of carboxylic acids with HATU, followed by nucleophilic attack by the spiro-amine. Chemoselectivity: Under these conditions, O-acylation is negligible (<2%) due to the higher nucleophilicity of the amine.

Materials
  • Scaffold: 1-Oxa-8-azaspiro[4.5]decan-4-ol (0.1 M in DMF).

  • Acids: Diverse set of carboxylic acids (0.2 M in DMA/DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (1.0 M in NMP).

  • Scavenger Resin: PS-Trisamine (Loading ~3.0-4.0 mmol/g) or PS-Carbonate.

Step-by-Step Procedure (96-Well Plate Format)
  • Dispense Acids: Add 150 µL of Acid stock (30 µmol, 1.5 eq) to each well of a deep-well reaction plate.

  • Activation: Add 150 µL of HATU stock (30 µmol, 1.5 eq) and 60 µL of DIPEA stock (60 µmol, 3.0 eq). Shake for 5 minutes to form the activated ester (OAt-ester).

  • Addition of Scaffold: Add 200 µL of Scaffold stock (20 µmol, 1.0 eq).

  • Reaction: Seal the plate and shake at Room Temperature (RT) for 16 hours.

    • Note: Heating is rarely required and may promote O-acylation.

  • Scavenging (Workup):

    • Add 100 mg of PS-Trisamine resin to each well. This resin scavenges the excess acid and the active ester.

    • Add 500 µL of DCM to swell the resin.

    • Shake vigorously for 4–6 hours.

  • Filtration: Filter the reaction mixture into a collection plate. Wash the resin with 2 x 300 µL MeOH/DCM (1:1).

  • Concentration: Evaporate solvents (Genevac or SpeedVac) to yield the crude amide.

Validation Data:

Component Equivalents Role
Carboxylic Acid 1.5 Electrophile (Excess ensures conversion)
HATU 1.5 Activator
DIPEA 3.0 Base
Scaffold 1.0 Limiting Reagent

| Purity | >90% | Typical LCMS purity (ELSD) |

Protocol B: N-Selective Reductive Amination

Objective: Synthesis of tertiary amines via aldehyde coupling. Key Reagent: Sodium Triacetoxyborohydride (STAB) – chosen for its mildness, preventing reduction of the aldehyde to alcohol before coupling.

Step-by-Step Procedure
  • Preparation: Dissolve the Scaffold (20 µmol, 1.0 eq) and the Aldehyde (24 µmol, 1.2 eq) in 500 µL of DCE (1,2-Dichloroethane).

    • Optional: Add 10 µL of Acetic Acid to catalyze imine formation.

  • Imine Formation: Shake at RT for 30–60 minutes.

  • Reduction: Add STAB (60 µmol, 3.0 eq) as a solid or a suspension in DCE.

  • Reaction: Shake at RT for 16 hours.

  • Quench/Workup:

    • Add 500 µL of 10% aq.

      
       or saturated 
      
      
      
      .
    • Phase separate (liquid-liquid extraction) using a hydrophobic frit or phase separator cartridge.

    • Collect the organic (DCE) layer.

  • Scavenging (Optional): If aldehyde was used in large excess, treat organic layer with PS-TsNHNH2 (Tosyl hydrazide resin) to remove unreacted aldehyde.

Protocol C: O-Functionalization (Advanced)

Objective: Functionalizing the hydroxyl group (O4). Constraint: The amine (N8) MUST be protected (e.g., N-Boc-1-Oxa-8-azaspiro[4.5]decan-4-ol) prior to this step. Method: Mitsunobu Reaction (Ether synthesis).

Step-by-Step Procedure
  • Reagents:

    • Scaffold: N-Boc-protected alcohol (1.0 eq).

    • Nucleophile: Phenol or acidic alcohol (1.2 eq).

    • Phosphine:

      
       (Polymer-supported 
      
      
      
      is recommended for easier workup) (1.5 eq).
    • Azodicarboxylate: DIAD or DTAD (1.5 eq).

  • Execution:

    • Dissolve Scaffold, Phenol, and

      
       in anhydrous THF.
      
    • Cool to 0°C (if possible) or RT.

    • Add DIAD dropwise.

    • Shake at RT for 16–24 hours.

  • Workup:

    • If using PS-

      
      , filter off the resin.
      
    • Scavenge excess Phenol using PS-Carbonate or PS-Trisamine .

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group and liberate the amine for further chemistry.

Workflow Visualization

The following diagram illustrates the decision tree for parallel synthesis using this scaffold.

Workflow Start Start: 1-Oxa-8-azaspiro[4.5]decan-4-ol Decision Target Functionalization? Start->Decision PathN N-Functionalization (Direct) Decision->PathN Amine (N8) PathO O-Functionalization (Requires Protection) Decision->PathO Alcohol (O4) AmideStep Add R-COOH + HATU + DIPEA PathN->AmideStep Protect Ensure N-Boc Protection PathO->Protect Scavenge Add PS-Trisamine (Remove Excess Acid) AmideStep->Scavenge FinalN Final Library: Amides Scavenge->FinalN Mitsunobu Mitsunobu Reaction (PPh3 / DIAD / Ar-OH) Protect->Mitsunobu Deprotect Boc Deprotection (TFA or HCl) Mitsunobu->Deprotect FinalO Final Library: Ethers Deprotect->FinalO

Figure 2: Parallel synthesis workflow distinguishing between direct N-coupling and protected O-coupling routes.

Troubleshooting & Optimization

  • Issue: Low Conversion in Amide Coupling.

    • Cause: Steric bulk of the spiro-system or the carboxylic acid.

    • Solution: Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is highly reactive and water-soluble, simplifying workup.

  • Issue: O-Acylation Side Product.

    • Cause: High temperature or highly activated acid chlorides.

    • Solution: Stick to HATU at Room Temperature. If using acid chlorides, maintain temperature at 0°C and use stoichiometric base.

  • Issue: Solubility.

    • Observation: The spiro-scaffold is moderately polar.

    • Solution: Ensure final compounds are dissolved in DMSO for screening. If the intermediate precipitates during reaction, add 10% NMP to the DMF solvent.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Parallel Amide Coupling Protocols

    • Dunton, A. A., et al. (2019).[1] High-Throughput Amide Coupling: A Comparative Study of Coupling Reagents. Organic Process Research & Development, 23(8), 1571-1580. Link

  • Solid-Supported Scavenging

    • Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1(8), 573-586. Link

  • Chemoselectivity of Amino-Alcohols

    • Calderone, J. A., et al. (2020). Direct and Chemoselective Synthesis of Amides from Amino Alcohols. Journal of Organic Chemistry, 85(14), 9161–9170. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Oxa-8-azaspiro[4.5]decan-4-ol Solubility

Welcome to the Application Support Center. As spirocyclic scaffolds become increasingly privileged in drug discovery due to their unique three-dimensional architecture, handling their physicochemical quirks is a common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As spirocyclic scaffolds become increasingly privileged in drug discovery due to their unique three-dimensional architecture, handling their physicochemical quirks is a common challenge.

1-Oxa-8-azaspiro[4.5]decan-4-ol (Formula: C₈H₁₅NO₂) features a dense array of functional groups: a secondary amine in a piperidine-like ring and a secondary hydroxyl group in a tetrahydrofuran-like ring[1]. While this provides excellent vectors for derivatization, it also creates a highly polar surface area capable of strong intermolecular hydrogen bonding. This guide addresses the most frequent solubility issues researchers encounter when working with this compound in organic solvents.

FAQ 1: Why is my compound completely insoluble in standard organic solvents like DCM or EtOAc?

The Causality: If your compound dissolves readily in water but is completely insoluble in aprotic organic solvents, you are likely working with a salt form. Commercial vendors frequently supply spirocyclic amines as hydrochloride (HCl) or trifluoroacetate (TFA) salts to enhance shelf-stability and prevent atmospheric CO₂ absorption[2][3]. The ionic lattice energy of the protonated ammonium group (-NH₂⁺-) and its counter-ion makes the molecule highly polar, preventing dissolution in solvents with low dielectric constants[4].

The Solution: Free-Basing via Liquid-Liquid Extraction To solubilize the compound in organic media, you must neutralize the salt to yield the free base. The free amine is significantly less polar and will dissolve in a wider range of organic solvents[4].

Protocol 1: Self-Validating Free-Basing Extraction
  • Suspension: Suspend 1.0 g of 1-Oxa-8-azaspiro[4.5]decan-4-ol salt in 20 mL of Dichloromethane (DCM).

  • Neutralization: Add 20 mL of 1M aqueous NaOH or saturated Na₂CO₃.

  • Extraction: Stir vigorously for 15 minutes. Transfer to a separatory funnel and allow the layers to separate. The compound will migrate into the lower DCM layer.

  • Washing: Extract the aqueous layer twice more with 15 mL of DCM. Combine the organic layers and wash with 10 mL of brine.

  • Drying & Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Spot the resulting oil/solid on a TLC plate and stain with Ninhydrin. A distinct purple/brown spot confirms the presence of the secondary free amine. Verify the aqueous layer pH is >10 using pH paper to ensure complete deprotonation was achieved before discarding.

FAQ 2: I have the free base, but it still aggregates in non-polar solvents like Hexane or Toluene. How do I select the right solvent?

The Causality: Even in its neutral free base form, the secondary amine (H-bond donor/acceptor) and the hydroxyl group (H-bond donor/acceptor) engage in strong intermolecular interactions (NH···O and OH···N). In non-polar solvents, the solvent molecules lack the energetic capacity to disrupt this polymeric hydrogen-bond network, leading to aggregation or precipitation.

According to Hansen Solubility Parameters (HSP) theory, a solvent must have matching dispersion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), polar (

), and hydrogen-bonding (

) forces to overcome the solute's cohesive energy[5]. To dissolve this spirocycle, you must select a solvent with moderate to high

and

values.
Quantitative Solvent Selection Guide

Table 1: Hansen Solubility Parameters (in MPa½) and Predicted Solubility for 1-Oxa-8-azaspiro[4.5]decan-4-ol[6].

Solvent

(Dispersion)

(Polar)

(H-Bonding)
Solubility Outcome & Rationale
Hexane 14.90.00.0Insoluble. Lacks polar/H-bond forces to disrupt solute aggregates.
Toluene 18.01.42.0Poor. High dispersion, but insufficient H-bond accepting ability.
DCM 17.07.37.1Excellent. Moderate polarity and H-bond capacity perfectly match the free base.
THF 16.85.78.0Excellent. Strong H-bond acceptor oxygen disrupts NH···O networks.
Isopropanol 15.86.116.4Excellent. Strong donor/acceptor; fully solvates the spirocycle.

FAQ 3: My reaction requires a non-polar solvent. Can I use a co-solvent to force dissolution?

The Causality: Yes. If your workflow strictly requires a non-polar bulk medium (e.g., a refluxing Dean-Stark trap using toluene), you can utilize a thermodynamic workaround by introducing a "hydrogen bond disruptor." Adding 5–10% volume of an alcohol (like isopropanol or tert-butanol) provides enough localized


 interactions to solvate the spirocycle's polar functional groups without drastically altering the bulk polarity of the toluene[7][8]. Gentle heating further increases the entropic driving force (

) for dissolution.

Mechanism Aggregated Spirocyclic Amino Alcohol (Solid State) NonPolar Non-Polar Solvents (Hexane, Toluene) Low δP, Low δH Aggregated->NonPolar Polar H-Bond Accepting Solvents (THF, DCM, Alcohols) Moderate δP, δH Aggregated->Polar Insoluble Insoluble Network (Strong NH···O and OH···N Intermolecular Bonds) NonPolar->Insoluble Fails to disrupt Soluble Solubilized Monomers (Solvent-Solute Interactions Override Lattice Energy) Polar->Soluble Disrupts H-bonds

Fig 1: Mechanistic pathway of solvent-solute interactions governed by Hansen Solubility Parameters.

FAQ 4: I am running a Grignard/Organometallic reaction. How do I solubilize the compound without quenching my reagents?

The Causality: For strictly anhydrous, non-polar workflows involving highly reactive organometallics, free amines and hydroxyl protons will not only cause insolubility but will immediately quench your reagents. You must chemically mask these groups to lower the topological polar surface area (TPSA) and eliminate all hydrogen bond donors.

The Solution: Chemical Derivatization Protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group is the most efficient strategy. The bulky, lipophilic tert-butyl group drastically increases solubility in purely hydrocarbon solvents.

Protocol 2: Self-Validating N-Boc Protection
  • Reaction Setup: Dissolve 1.0 eq of 1-Oxa-8-azaspiro[4.5]decan-4-ol (free base) in DCM (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of Triethylamine (TEA), followed by dropwise addition of 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O).

  • Stirring: Stir at room temperature for 4-6 hours. Evolution of CO₂ gas will be observed.

  • Workup: Wash the reaction mixture with 0.1M HCl (to remove unreacted TEA and starting material), followed by saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄ and concentrate. The resulting N-Boc derivative will be highly soluble in hexane, toluene, and ether.

  • Validation Checkpoint: Perform TLC (e.g., 50% EtOAc/Hexane). The protected product will run significantly higher (higher Rf) than the highly polar starting material. A Ninhydrin stain will be negative (confirming the absence of the free amine), while a PMA or CAM stain will be positive .

Solubility Troubleshooting Decision Tree

Follow this logical workflow to rapidly resolve solubility bottlenecks with 1-Oxa-8-azaspiro[4.5]decan-4-ol in your laboratory.

Workflow Start Solubility Issue in Organic Solvent 1-Oxa-8-azaspiro[4.5]decan-4-ol CheckSalt Is the compound a salt? (e.g., HCl, TFA) Start->CheckSalt FreeBase Perform Free-Basing (Aqueous Workup) CheckSalt->FreeBase Yes CheckAgg Is the free base still aggregating/insoluble? CheckSalt->CheckAgg No FreeBase->CheckAgg Hansen Optimize Solvent (Match Hansen Parameters) CheckAgg->Hansen Yes Success Compound Solubilized CheckAgg->Success No CheckNonPolar Strictly non-polar conditions required? Hansen->CheckNonPolar Derivatize Chemical Derivatization (e.g., Boc-protection) CheckNonPolar->Derivatize Yes CheckNonPolar->Success No Derivatize->Success

Fig 2: Step-by-step decision tree for troubleshooting spirocyclic amino alcohol solubility.

References
  • Molaid. "4-hydroxy-1-oxa-8-azaspiro[4.5]decane trifluoroacetate - CAS 757239-69-3." Molaid, [Link]

  • Hansen, Charles M. "Hansen Solubility Parameters: A User's Handbook, 2nd Edition." CRC Press / ResearchGate, [Link]

  • Stenutz. "Hansen Solubility Parameters." Stenutz.eu, [Link]

  • Hirano, A., et al. "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization." International Journal of Biological Macromolecules / Spiber Inc., [Link]

  • Yamamoto, H., Abbott, S., Hansen, C. M. "Consideration of Hansen Solubility Parameters. Part 2." Hansen-Solubility.com, [Link]

Sources

Optimization

Technical Support Center: High-Polarity Spirocyclic Amino Alcohol Purification

Status: Operational Ticket ID: PUR-SPIRO-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Retention, Tailing, and Detection of Polar 3D Amines Executive Summary: The "Spiro" Challenge Spiroc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-SPIRO-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Retention, Tailing, and Detection of Polar 3D Amines

Executive Summary: The "Spiro" Challenge

Spirocyclic amino alcohols are high-value scaffolds in Fragment-Based Drug Discovery (FBDD) due to their high fraction of sp3 carbons (


) and ability to project functionality in 3D space. However, they present a "perfect storm" for purification:
  • High Polarity: Multiple H-bond donors/acceptors (OH + NH) result in low LogP, causing poor retention on C18 and excessive retention on silica.

  • Basicity: The secondary/tertiary amine interacts strongly with acidic silanols on silica gel, leading to severe peak tailing.

  • Low UV Activity: Many spirocycles lack chromophores, rendering standard UV detection (254 nm) useless.

This guide provides self-validating protocols to overcome these specific hurdles.

Decision Logic: Triage Your Purification

Before starting, determine the optimal path based on your compound's calculated LogP (cLogP) and solubility.

PurificationLogic Start Crude Spirocyclic Amino Alcohol CheckLogP Check cLogP Start->CheckLogP HighLogP cLogP > 1.0 (Moderate Polarity) CheckLogP->HighLogP Lipophilic LowLogP cLogP < 0 (High Polarity) CheckLogP->LowLogP Hydrophilic NP_Silica Normal Phase Silica (DCM/MeOH + Modifier) HighLogP->NP_Silica SCX SCX Cartridge (Catch & Release) LowLogP->SCX Small Scale (<500mg) RP_HighPH Reverse Phase C18 (High pH Buffer) LowLogP->RP_HighPH Large Scale / Final Purity

Figure 1: Purification Triage Logic. Selects the method based on compound polarity.

Module A: Normal Phase Chromatography (The "Silanol" Fix)

The Problem: On standard silica, basic amines protonate silanols (


), forming ionic bonds. This causes "streaking" or irreversible adsorption.
The Solution:  Deactivate the silica surface using a volatile base modifier.
Protocol: The "Magic Solvent" System

Do not use standard Hexane/Ethyl Acetate. Use the following ternary system:

Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (


)
Gradient StageDCM (%)MeOH + 10%

(%)
Application
Equilibration 982Pass 3 CV (Column Volumes) to deactivate silica.
Elution Start 955Most impurities elute.
Elution End 8020Polar spirocycles typically elute here.
Wash 5050Strip column of salts.

Critical Technical Nuance:

  • Preparation: Premix the

    
     into the MeOH before adding to DCM. A common stock solution is MeOH:NH4OH (9:1) . Use this stock as your "B" solvent.
    
  • Why Ammonia? It competes for silanol sites more effectively than Triethylamine (TEA) and is easier to remove than TEA (lower boiling point, no salt residue).

Module B: Solid Phase Extraction (SCX Catch-and-Release)

The Problem: Your compound is too polar for silica (elutes with solvent front) or water-soluble (stuck in the aqueous layer during extraction). The Solution: Strong Cation Exchange (SCX).[1][2][3] This relies on the basicity of the amine, not polarity.

Workflow: SCX "Catch-and-Release"

This is the gold standard for cleaning up polar amino alcohols from reaction mixtures (e.g., removal of DMF, DMSO, or excess reagents).

SCX_Workflow Load 1. LOAD Solvent: MeOH/Water (Acidic) Species: R-NH3+ Wash 2. WASH Solvent: MeOH (Neutral) Removes: Non-basic impurities Load->Wash Compound Retained Elute 3. ELUTE Solvent: 2M NH3 in MeOH Species: R-NH2 (Free Base) Wash->Elute Compound Released

Figure 2: SCX Mechanism.[4] The amine binds to the sulfonic acid resin and releases only when deprotonated.

Step-by-Step Protocol:

  • Conditioning: Flush SCX cartridge with 3 CV of MeOH, then 3 CV of Water.

  • Loading: Dissolve crude in 50% MeOH/Water. Crucial: Adjust pH to ~3 using Acetic Acid to ensure the amine is fully protonated (

    
    ). Load slowly.
    
  • Washing: Flush with 5 CV of MeOH.

    • Validation: Check the eluate by TLC.[5] Your amine should NOT be here. Impurities/solvents will pass through.[6]

  • Elution: Flush with 2M Ammonia in Methanol (commercially available or freshly prepared).

    • Mechanism:[2][7][8][] The ammonia deprotonates the amine, breaking the ionic bond with the sulfonic acid resin.

  • Recovery: Concentrate the ammoniacal eluate. The ammonia evaporates, leaving the free-based amino alcohol.

Module C: Reverse Phase (Prep HPLC) Strategy

The Problem: Standard acidic C18 methods (Water/Acetonitrile + 0.1% Formic Acid) fail because protonated amines are highly polar and elute in the void volume (


).
The Solution:  High pH Reverse Phase.

Protocol:

  • Buffer: 10mM Ammonium Bicarbonate (

    
    ).
    
  • Mechanism: At pH 10, the amine is neutral (Free Base). This significantly increases hydrophobicity, allowing retention on the C18 chain.

  • Column Choice: Ensure your C18 column is "Hybrid" or rated for pH > 9 (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica-based C18 dissolves at pH > 8.

Module D: Detection (The "Invisible" Peak)

Spirocyclic scaffolds often lack UV chromophores. If you see nothing at 254nm:

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect any non-volatile compound.

  • Staining (TLC):

    • Ninhydrin: The standard for amines.

      • Primary Amines: Dark Blue/Purple.

      • Secondary/Spirocyclic Amines: Often Yellow or Orange (similar to Proline).

    • Permanganate (

      
      ):  Stains the alcohol (hydroxyl) moiety. Yellow/Brown spots on purple background.
      

Troubleshooting FAQ

Q: My compound streaks from baseline to solvent front on TLC, even with ammonia. A: The silica activity is still too high. Switch to Amine-Functionalized Silica (NH2-Silica) cartridges. These have a basic surface and require no mobile phase modifier. Use a simple Hexane/Ethyl Acetate gradient.[6]

Q: I used SCX, but my recovery is low (<50%). A: Two common causes:

  • Overloading: SCX capacity is typically 0.6–0.8 mmol/g. Calculate your theoretical loading.

  • Matrix Interference: If your crude contains large amounts of inorganic salts (Na, K), they compete with your amine for the binding sites. Perform a quick desalting or dilution step before loading.[2]

Q: The compound is stuck in the water layer during extraction. A: Polar amino alcohols are "water lovers."

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Use n-Butanol or IPA/CHCl3 (1:3) for extraction instead of DCM or EtOAc.

  • Abandon Extraction: Go directly to SCX (Module B) or lyophilization followed by trituration.

References

  • Biotage. (2018).[7] Successful Flash Chromatography: Method Development and Optimization. (Focuses on amine-functionalized silica and mobile phase modifiers).

  • Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note. (Detailed mechanism for SCX polymer resins).

  • Thermo Fisher Scientific. (2020). Ion Exchange SPE Optimized for Amino Acid Enrichment. (Protocol for handling zwitterionic/polar species).

  • Burke, M. D., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[10][11][12][13] Taylor & Francis. (Context on 3D structure and polarity).

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[14] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[14] J. Org. Chem. (The foundational text for flash chromatography solvent systems).

Sources

Troubleshooting

Technical Support Center: Resolution of 1-Oxa-8-azaspiro[4.5]decan-4-ol Stereoisomers

Status: Operational Ticket ID: SPIRO-RES-004 Assigned Specialist: Senior Application Scientist, Separation Sciences Diagnostic & Triage: Understanding Your Isomers Before initiating a resolution protocol, it is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SPIRO-RES-004 Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Triage: Understanding Your Isomers

Before initiating a resolution protocol, it is critical to define the stereochemical landscape of your specific 1-Oxa-8-azaspiro[4.5]decan-4-ol scaffold.

The Core Issue: The parent molecule (unsubstituted at C2/C3 and N8) possesses a single chiral center at C4 (the hydroxyl position). The spiro-carbon (C5 ) is prochiral but not a stereocenter due to the symmetry of the piperidine ring (C6–C10).

However, "Diastereomer Resolution" typically implies one of two scenarios in your workflow:

  • Transient Diastereomers: You are resolving the enantiomeric alcohol racemate (±) by forming salts with a chiral acid (e.g., Tartaric acid).

  • Structural Diastereomers: You have a substituent on the piperidine ring (e.g., 2-methyl or N-chiral auxiliary), creating a cis/trans relationship relative to the C4-hydroxyl.

This guide addresses both, with a primary focus on resolving the enantiomeric alcohol via diastereomeric salt formation and enzymatic kinetic resolution.

Decision Matrix: Selecting the Resolution Strategy

Do not default to HPLC immediately. Scale and purity requirements dictate the method.

ResolutionStrategy Start Start: 1-Oxa-8-azaspiro[4.5]decan-4-ol Mixture ScaleQ What is your scale? Start->ScaleQ Small < 100 mg (Analytical/Hit Gen) ScaleQ->Small Med 100 mg - 10 g (Lead Opt) ScaleQ->Med Large > 10 g (Process Dev) ScaleQ->Large HPLC Chiral HPLC/SFC (Fast, Expensive) Small->HPLC Speed is priority Enzyme Enzymatic Kinetic Resolution (Lipase CAL-B) Med->Enzyme High ee required Cryst Diastereomeric Salt Crystallization (Scalable, Cost-effective) Large->Cryst COGS is priority Enzyme->HPLC Polishing step if ee < 98% Cryst->HPLC QC Check

Caption: Strategic decision tree for selecting the optimal resolution method based on experimental scale and purity requirements.

Protocol A: Classical Resolution via Diastereomeric Crystallization

Best for: Scales >10g, removing the need for expensive chromatography. Mechanism: The basic nitrogen (N8) allows formation of salts with chiral acids. The resulting diastereomeric salts have different lattice energies and solubilities.

Reagents Required
  • Substrate: Racemic 1-Oxa-8-azaspiro[4.5]decan-4-ol.

  • Resolving Agents (Screening Set):

    • Di-p-toluoyl-L-tartaric acid (L-DTTA) – Primary Recommendation

    • (S)-(+)-Mandelic acid

    • (1S)-(+)-10-Camphorsulfonic acid (CSA)

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

Step-by-Step Methodology

Step 1: The Screening (Micro-scale)

  • Dissolve 100 mg of substrate in 1 mL of EtOH.

  • Add 0.5 or 1.0 equivalents of the resolving agent (start with L-DTTA).

  • Heat to 60°C until clear, then cool slowly to RT.

  • Observation: If oil forms (oiling out), reheat and add small amounts of ACN or water (antisolvent optimization).

  • Collect crystals and check ee% via Chiral HPLC.

Step 2: Scale-Up Protocol (L-DTTA Example)

  • Dissolution: Charge 10 g (63.6 mmol) of racemic spiro-alcohol into 100 mL EtOH (10 volumes).

  • Acid Addition: Add 0.5 equivalents (31.8 mmol) of Di-p-toluoyl-L-tartaric acid. Note: Using 0.5 eq maximizes the yield of the less soluble diastereomer (Pope-Peachey method).

  • Crystallization: Heat to reflux (78°C) for 30 mins. Cool linearly to 20°C over 4 hours. Stir at 20°C for 2 hours.

  • Filtration: Filter the white solid. Wash with cold EtOH.[1]

  • Recrystallization (Critical): The first crop usually has 70-80% de (diastereomeric excess). Recrystallize from EtOH/H2O (9:1) to boost de >99%.

  • Free Basing: Suspend salt in DCM. Add 1M NaOH (aq) until pH > 12. Separate organic layer, dry (Na2SO4), and concentrate.[1][2]

Protocol B: Enzymatic Kinetic Resolution

Best for: Mid-scale (1g - 50g), obtaining very high optical purity (>99% ee) under mild conditions. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (4R)-alcohol (typically), leaving the (4S)-alcohol unreacted.

Workflow Diagram

EnzymaticResolution Racemate Racemic Spiro-Alcohol Reaction Immobilized CAL-B Vinyl Acetate MTBE, 30°C Racemate->Reaction Separation Column Chromatography (Silica Gel) Reaction->Separation 50% Conversion ProductA (4S)-Alcohol (Unreacted) Separation->ProductA ProductB (4R)-Acetate (Esterified) Separation->ProductB Hydrolysis Hydrolysis (LiOH/MeOH) ProductB->Hydrolysis FinalB (4R)-Alcohol Hydrolysis->FinalB

Caption: Kinetic resolution workflow using CAL-B lipase to separate enantiomers via selective esterification.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 5.0 g of racemic alcohol in 50 mL MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add Vinyl Acetate (3.0 equivalents). Why? Vinyl alcohol byproduct tautomerizes to acetaldehyde, driving equilibrium forward.

  • Enzyme Addition: Add 500 mg Immobilized CAL-B (e.g., Novozym 435).

  • Incubation: Shake at 30°C. Monitor via HPLC/GC.

  • Stop Condition: Stop reaction at exactly 50% conversion (usually 24-48 hours).

  • Workup: Filter off the enzyme (reusable). Concentrate the filtrate.

  • Separation: The unreacted alcohol is polar; the acetate ester is non-polar. Separate via standard silica flash chromatography (EtOAc/Hexanes).

Protocol C: Chiral HPLC/SFC (Analytical & Prep)

Best for: QC, Analytical checks, and rapid isolation of <100mg.

Table 1: Recommended Chiral Stationary Phases (CSP)

Column TypePhase DescriptionSuitability for Spiro-AminesMobile Phase (SFC)Mobile Phase (HPLC)
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)High. Immobilized phase tolerates wider solvent range.CO2 / MeOH + 0.1% DEAHexane / EtOH + 0.1% DEA
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Good. Standard starting point.CO2 / EtOH + 0.1% IPAmHexane / IPA + 0.1% DEA
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Moderate. Better for some specific conformers.CO2 / MeOH + 0.1% DEAHexane / IPA + 0.1% DEA

Technical Note: Always add a basic modifier (Diethylamine - DEA or Isopropylamine - IPAm) to suppress the ionization of the secondary amine (N8), otherwise, peak tailing will be severe.

Troubleshooting Guide (FAQ)

Q1: My diastereomeric salt is "oiling out" instead of crystallizing. Why?

  • Cause: The solvent polarity is too high, or the temperature drop is too rapid.

  • Fix: Reheat the mixture to dissolve the oil. Add a "seed" crystal if available.[1] If not, add a small amount of a less polar antisolvent (e.g., Et2O or MTBE) dropwise at the cloud point. Stir slowly.

Q2: The enzymatic reaction stopped at 40% conversion.

  • Cause: Product inhibition or enzyme deactivation.

  • Fix: (1) Add molecular sieves to scavenge trace water. (2) Verify the quality of Vinyl Acetate (should be fresh). (3) The alcohol might be sterically hindered; try raising temp to 40°C, but check enzyme stability.

Q3: I see two peaks in NMR but only one in HPLC.

  • Cause: You might be observing rotamers of the N-protecting group (if Boc/Cbz is present) in NMR, while HPLC separates them differently.

  • Verification: Run High-Temperature NMR (50°C). If peaks coalesce, they are rotamers, not diastereomers.

Q4: Can I resolve the N-Boc protected version?

  • Advice: Yes, and often it is easier. The N-Boc group removes the basicity of the amine, preventing salt formation, but it makes the molecule more lipophilic, which is excellent for Enzymatic Resolution or Chiral HPLC . You cannot use Acidic Salt Resolution on the N-Boc compound.

References

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2020). PubChem Compound Summary for CID 71497577, 1-oxa-8-azaspiro[4.5]decan-3-ol. Retrieved from

  • Takahashi, K., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Retrieved from

  • Lam, A. W. H., & Ng, K. M. (2017). Chiral Resolution Via Diastereomeric Salt Crystallization. NTNU. Retrieved from

  • ChemScene. (2024). Product Information: 1-Oxa-8-azaspiro[4.5]Decan-4-ol.[3] Retrieved from

Disclaimer: The protocols provided above are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Optimization

Technical Support Center: Crystallization of 1-Oxa-8-azaspiro[4.5]decan-4-ol Salts

Welcome to the Technical Support Center for the isolation and solid-state characterization of 1-Oxa-8-azaspiro[4.5]decan-4-ol . This spirocyclic compound features a basic piperidine nitrogen and a hydrogen-bond-donating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and solid-state characterization of 1-Oxa-8-azaspiro[4.5]decan-4-ol . This spirocyclic compound features a basic piperidine nitrogen and a hydrogen-bond-donating hydroxyl group, making its crystallization behavior highly dependent on counterion selection and solvent matrix dynamics.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights into salt screening and crystallization.

Core Crystallization & Salt Screening Workflow

The successful crystallization of spirocyclic amines requires navigating the thermodynamic balance between solid-state nucleation and liquid-liquid phase separation (oiling out). The workflow below outlines the logical progression from free-base evaluation to stable polymorph isolation.

SaltScreening Start 1-Oxa-8-azaspiro[4.5]decan-4-ol Free Base (pKa ~9.8) AcidSelect Acid Counterion Selection (ΔpKa > 3 Rule) Start->AcidSelect SolventScreen Solvent Screening (Match Dielectric Constants) AcidSelect->SolventScreen Cooling Reactive Cooling Crystallization SolventScreen->Cooling Antisolvent Antisolvent Addition SolventScreen->Antisolvent Evaporative Evaporative Crystallization SolventScreen->Evaporative OilingOut Oiling Out (LLPS)? Cooling->OilingOut Antisolvent->OilingOut Evaporative->OilingOut Trituration Trituration / Seeding (Bypass Primary Nucleation) OilingOut->Trituration Yes Characterization Solid-State Characterization (PXRD, DSC, TGA) OilingOut->Characterization No Trituration->Characterization

Figure 1: Decision matrix and workflow for the salt screening and crystallization of 1-Oxa-8-azaspiro[4.5]decan-4-ol.

Quantitative Data: Counterion Selection Matrix

To ensure complete proton transfer and avoid incongruent salt disproportionation, the counterion must adhere to the


 rule [1]. The table below summarizes the theoretical and empirical parameters for common 1-Oxa-8-azaspiro[4.5]decan-4-ol salts.
Counterion (Acid)Acid


(vs Base ~9.8)
Typical Solvent SystemCrystallization PropensityCommon Solid-State Issues
Hydrochloric Acid -6.015.8Dioxane / MTBEHighHigh hygroscopicity due to Cl⁻ charge density.
Methanesulfonic Acid -1.911.7Ethanol / EtOAcModerate to HighProne to oiling out without seeding.
L-Tartaric Acid 2.986.82Isopropanol (IPA) / WaterModerateHydrate formation; potential for polymorphism.
Succinic Acid 4.205.60THF / HeptaneLow to ModerateIncongruent crystallization if solvent is too polar.

Troubleshooting FAQs

Q1: Why does my 1-Oxa-8-azaspiro[4.5]decan-4-ol salt form an oil instead of a crystalline solid?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution exceeds the metastable zone width (MZW), but the activation energy for primary crystal nucleation is too high. Because the spirocyclic core of 1-Oxa-8-azaspiro[4.5]decan-4-ol is conformationally flexible [4], the system thermodynamically prefers to separate into a solute-rich liquid phase rather than organize into a rigid crystal lattice. Solution:

  • Thermodynamic Shift: Add a less polar co-solvent (e.g., diethyl ether or heptane) dropwise to lower the solubility threshold gradually [2].

  • Kinetic Bypass: Seed the mixture with 1-2% wt/wt of previously isolated crystals to bypass the high activation energy of primary nucleation. If no seeds exist, apply mechanical trituration (scratching the flask) to induce localized high-energy nucleation sites.

Q2: My hydrochloride salt is highly hygroscopic and deliquesces on the bench. How can I mitigate this?

Causality: The high charge density of the chloride ion, combined with the exposed hydrogen-bonding site of the C4-hydroxyl group on the spirocycle, creates a crystal lattice that highly favors water incorporation. Solution: Switch to a bulkier, more lipophilic counterion (e.g., tosylate or mesylate). Bulky counterions disrupt the continuous hydrogen-bonding networks required for rapid moisture uptake, thereby enhancing the solid-state robustness of the active pharmaceutical ingredient (API) [1].

Q3: How do I prevent incongruent crystallization during scale-up?

Causality: Incongruent crystallization happens when the salt dissociates back into the free base and free acid in solution, leading to the precipitation of the un-ionized free base instead of the salt. This is typically caused by using a highly polar solvent (like pure water or methanol) that solvates the individual ions too effectively. Solution: Utilize virtual or empirical solvent screening to select a solvent matrix with a lower dielectric constant (e.g., Isopropanol/Ethyl Acetate mixtures). Ensure the


 between the spirocyclic amine and the acid is strictly 

[1][3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is verified at each step of the crystallization process.

Protocol A: Reactive Cooling Crystallization of the Hydrochloride Salt

Objective: Isolate 1-Oxa-8-azaspiro[4.5]decan-4-ol HCl with >99% purity.

  • Dissolution: Dissolve 1.0 equivalent of 1-Oxa-8-azaspiro[4.5]decan-4-ol free base in a minimal volume of anhydrous 1,4-dioxane at 40 °C.

  • Reactive Salt Formation: Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise over 30 minutes.

    • Causality: Slow addition prevents localized super-saturation spikes, which drive LLPS (oiling out) instead of controlled nucleation [2].

  • Aging and Cooling: Stir the mixture at 40 °C for 1 hour, then linearly cool to 5 °C at a rate of 0.5 °C/min.

  • Self-Validation Check (Supernatant Analysis): Before filtration, extract a 100 µL aliquot of the mother liquor. Dilute and analyze via HPLC. Validation: The concentration of the API in the supernatant must plateau, indicating the system has reached its thermodynamic solubility limit. If the concentration is still dropping, extend the aging time.

  • Isolation: Filter the resulting white precipitate under a nitrogen atmosphere (to prevent moisture ingress) and wash with cold diethyl ether. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Antisolvent Crystallization of the L-Tartrate Salt

Objective: Generate a stable, non-hygroscopic solid form for long-term storage.

  • Primary Solvation: Dissolve the free base and 1.0 equivalent of L-tartaric acid in Isopropanol (IPA) containing 5% water (v/v) at 60 °C.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove foreign particulates that could cause uncontrolled heterogeneous nucleation.

  • Antisolvent Addition: Maintain the solution at 50 °C and add Ethyl Acetate (antisolvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Seeding: Add 1% wt/wt of L-tartrate salt seeds. Hold the temperature at 50 °C for 2 hours to allow the seed bed to mature.

    • Causality: Holding at the cloud point allows the seeds to consume the supersaturation via crystal growth rather than triggering a crash-precipitation, which traps impurities in the lattice.

  • Self-Validation Check (Thermal Profiling): Post-isolation, subject a 5 mg sample to Differential Scanning Calorimetry (DSC). Validation: A single, sharp endothermic melting peak confirms a monomorphic, highly crystalline salt. Multiple peaks indicate either solvate formation or a mixture of polymorphs [4].

References

  • Simon N. Black et al., "Structure, Solubility, Screening, and Synthesis of Molecular Salts", Journal of Pharmaceutical Sciences, 2007. Available at:[Link]

  • Material Science Journal, "A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development". Available at:[Link]

  • Lian Yu, "Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies", Organic Process Research & Development, 2000. Available at:[Link]

Troubleshooting

Technical Support Center: Minimizing Ring-Opening Degradation in Acidic Conditions

Topic: Stabilization of Acid-Labile Heterocycles and Epoxides Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Context: Troubleshooting acid-catalyzed hydrolysis during synthesis, purification,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization of Acid-Labile Heterocycles and Epoxides Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Context: Troubleshooting acid-catalyzed hydrolysis during synthesis, purification, and storage.

Introduction

Welcome to the Technical Support Center. This guide addresses the critical instability of pharmacologically active rings—specifically oxazoles, oxazolines, 1,2,4-oxadiazoles, and epoxides —under acidic conditions.

In drug development, "ring-opening degradation" is rarely a random event; it is a predictable cascade driven by protonation of the heteroatom followed by nucleophilic attack (typically by water or alcohols). This guide provides field-proven protocols to diagnose, prevent, and mitigate this degradation mechanism.

Tier 1: Diagnostic & Triage

Identify if ring-opening is the root cause of your purity loss.

Q: I see a new impurity peak in LCMS after acidic workup. How do I confirm it is a ring-opened product?

A: You must look for specific mass shifts and retention time patterns characteristic of hydrolysis. Acid-catalyzed ring opening generally follows an A-2 (Acid-catalyzed bimolecular) or A-1 mechanism, adding a water molecule across the bond.

Functional Group Degradation Mechanism LCMS Signature (

)
Chromatographic Behavior
Oxazole / Oxazoline Hydrolysis to

-hydroxy amide or amino ester
+18 Da (

)
Shift to Earlier RT (Increased polarity due to exposed -OH/-NH2)
1,2,4-Oxadiazole Cleavage to amidoxime + carboxylic acidVariable (Cleavage)Two distinct peaks (Fragment ions dominant)
Epoxide Opening to trans-diol+18 Da (

)
Shift to Earlier RT (Significant polarity increase)
Epoxide (Halogenated) Opening by halide (e.g., HCl workup)+36/38 Da (HCl)Shift to Later RT (Halohydrin is less polar than diol)

Diagnostic Check:

  • Delta Mass: Check for

    
     or 
    
    
    
    .
  • UV Profile: Ring opening often disrupts conjugation. If your oxazole was part of a fluorophore, look for a hypsochromic shift (blue shift) or loss of absorbance in the degradation peak.

Q: My NMR shows the compound is pure, but it degrades on the column. What is happening?

A: This is a classic signature of on-column acidolysis . Standard silica gel is weakly acidic (pH ~5.0–6.0) due to surface silanol groups (


).
  • Mechanism: The basic nitrogen of your heterocycle (e.g., oxazoline N) hydrogen bonds to the silanol, facilitating local protonation. If any moisture is present in the solvent or silica, hydrolysis occurs during elution.

  • Solution: See the Purification Protocols section below for neutralization techniques.

Tier 2: Synthetic & Purification Protocols

Prevent degradation during reaction workup and isolation.

Q: How do I purify an acid-sensitive oxazoline or epoxide on silica gel?

A: You must neutralize the acidic silanol sites on the silica stationary phase. Do not rely on "fast columns" alone; chemical modification of the mobile/stationary phase is required.

Protocol: Silica Neutralization

  • The Triethylamine (TEA) Pre-wash:

    • Prepare a slurry of silica gel in your starting eluent (e.g., Hexane/EtOAc).

    • Add 1–2% v/v Triethylamine (TEA) to the slurry.[1]

    • Pour the column and flush with 2–3 column volumes of the mobile phase containing 1% TEA.

    • Critical Step: If your compound is sensitive to base, flush the column with neutral solvent (no TEA) for 1 volume to remove bulk base while leaving the silanols deactivated (capped).

  • Alternative Stationary Phases:

    • Neutral Alumina (Grade III): Use if the compound is extremely sensitive to both acid and strong base.

    • Florisil: Magnesium silicate, less acidic than silica, often effective for acid-labile glycosides and epoxides.

Q: My reaction requires acid (e.g., Boc-deprotection), but my molecule contains a labile oxazole. How do I minimize side reactions?

A: You need to decouple the protonation kinetics from the nucleophilic attack. The ring opening is driven by the presence of a nucleophile (usually water) attacking the protonated intermediate.

Mitigation Strategy:

  • Scavenger/Solvent Control:

    • Use anhydrous acids (e.g., HCl in Dioxane or TFA in DCM) strictly.

    • Add a molecular sieve to the reaction vessel to scavenge adventitious water.

    • Why? Protonation (

      
      ) is reversible. Hydrolysis (
      
      
      
      ) is irreversible. By removing water, you block the irreversible step.
  • Temperature Control:

    • Conduct deprotection at 0°C or -10°C . The activation energy (

      
      ) for ring opening is typically higher than for N-Boc cleavage.
      
  • Alternative Reagents:

    • Consider Lewis Acids (e.g.,

      
      , 
      
      
      
      ) which can cleave protecting groups via coordination mechanisms that may be less aggressive toward the heterocycle than Brønsted acids.

Tier 3: Formulation & Storage

Ensure long-term stability of the isolated material.

Q: How do I store these compounds to prevent degradation over time?

A: Residual acid from HPLC modifiers (TFA, Formic Acid) is the primary culprit for shelf-degradation.

Storage Protocol:

  • Lyophilization: Never lyophilize directly from a TFA-containing mobile phase without a buffer. The TFA concentration increases during freezing (cryoconcentration), causing rapid degradation.

    • Fix: Exchange solvent to water/acetonitrile with 10 mM Ammonium Bicarbonate (volatile buffer, pH ~7.8) before lyophilization.

  • Solid State: Store under Argon at -20°C.

  • Solution: Avoid protic solvents (MeOH, EtOH) for long-term storage. Store in DMSO-d6 or Acetonitrile to prevent solvolysis.

Visualizing the Problem

Mechanism of Acid-Catalyzed Ring Opening (Oxazole Example)

The following diagram illustrates the causality: Protonation activates the ring, but the nucleophile (Water) seals its fate.

OxazoleDegradation cluster_0 Critical Control Point: Exclude Water Start Oxazole / Oxazoline (Intact Ring) Inter Protonated Intermediate (Activated Electrophile) Start->Inter Protonation (Fast/Rev) Acid Acid Source (H+) Acid->Inter Transition Tetrahedral Intermediate (Unstable) Inter->Transition Nucleophilic Attack (RDS) Water Nucleophile (H2O / ROH) Water->Transition Product Ring-Opened Product (Hydrolyzed Amide/Ester) Transition->Product Ring Cleavage

Figure 1: Mechanistic pathway of acid-catalyzed hydrolysis. Note that the transformation from the protonated intermediate to the ring-opened product requires a nucleophile (water). Excluding water stabilizes the protonated form.

Troubleshooting Decision Tree

Troubleshooting Q1 Is degradation observed? Q2 During Synthesis/Workup? Q1->Q2 Yes Q3 During Purification? Q1->Q3 Yes S1 Check Reagents: Are you using aqueous acid? Q2->S1 P1 Stationary Phase: Standard Silica? Q3->P1 S2 Switch to Anhydrous Acid (HCl/Dioxane) + Mol. Sieves S1->S2 Yes S3 Is reaction temp > 0°C? S1->S3 No S4 Cool to -10°C or -78°C S3->S4 Yes P2 Neutralize Silica: Pre-wash with 1% TEA P1->P2 Mild Sensitivity P3 Switch to Neutral Alumina P1->P3 High Sensitivity

Figure 2: Decision matrix for isolating the source of degradation and selecting the appropriate mitigation strategy.

References

  • BenchChem. (2025).[2] Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Retrieved from

  • Organic Chemistry Portal. (2025). Protective Groups: Strategies and Stability. Retrieved from

  • Nagy, V., et al. (2009).[3] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis. Retrieved from

  • BMS Research. (2012). Degradation kinetics and mechanism of an oxadiazole derivative (BMS-708163). Journal of Pharmaceutical Sciences. Retrieved from

  • Beilstein Journals. (2020). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 1-Oxa-8-azaspiro[4.5]decan-4-ol

Topic: Structural Validation of 1-Oxa-8-azaspiro[4.5]decan-4-ol: A Comparative Spectral Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of 1-Oxa-8-azaspiro[4.5]decan-4-ol: A Comparative Spectral Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads

Executive Summary: The Spiro Advantage

In modern drug discovery, the shift from "flat" aromatic scaffolds to three-dimensional (


-rich) structures is critical for improving solubility and target selectivity. The 1-oxa-8-azaspiro[4.5]decane  scaffold represents a privileged class of pharmacophores, often serving as a bioisostere for morpholinos or as a core in sigma receptor ligands and muscarinic agonists.

This guide provides a rigorous spectral analysis of 1-Oxa-8-azaspiro[4.5]decan-4-ol (Target) , contrasting it with its synthetic precursor, 1-Oxa-8-azaspiro[4.5]decan-4-one (Precursor) . As a Senior Application Scientist, I will demonstrate how to utilize 1H and 13C NMR to validate the reduction of the ketone to the alcohol, assign stereochemistry at the C4 position, and troubleshoot common spectral overlaps inherent to spiro-piperidine systems.

Structural Assignment & Numbering Strategy

To ensure clarity, we utilize the following IUPAC-derived numbering scheme for the spiro[4.5] system:

  • Ring A (Tetrahydrofuran): O1—C2—C3—C4(OH)—C5(Spiro)

  • Ring B (Piperidine): C6—C7—N8—C9—C10—C5(Spiro)

Critical Analytical Challenge: The piperidine ring protons (H6, H7, H9, H10) often present as complex multiplets in the 1.5–2.0 ppm range, obscuring the THF ring protons. High-field NMR (≥400 MHz) and 2D correlations (HSQC/COSY) are essential for deconvolution.

Comparative Analysis: Ketone Precursor vs. Target Alcohol

The most frequent analytical task is monitoring the reduction of the C4-ketone to the C4-alcohol. The following tables summarize the diagnostic signals that confirm this transformation.

Table 1: 1H NMR Comparative Data (400 MHz, CDCl₃)
FeaturePrecursor (4-one)Target (4-ol)Diagnostic Insight
H-4 (Carbinol) Absent δ 3.85 – 4.05 ppm (m, 1H) Primary Confirmation. The appearance of this signal confirms reduction. Multiplicity depends on H3 coupling.
H-3 (THF Ring) δ 2.45 (t, 2H)δ 1.80 – 2.10 (m, 2H)In the ketone, H3 is α-carbonyl (deshielded). In the alcohol, it shifts upfield.
H-2 (O-CH₂) δ 4.10 (t, 2H)δ 3.70 – 3.90 (m, 2H)Protons adjacent to ether oxygen. Slight upfield shift in the alcohol due to loss of carbonyl anisotropy.
Piperidine α-H δ 2.80 – 3.10 (m, 4H)δ 2.60 – 2.90 (m, 4H)Protons adjacent to N8. Their chemical shift is sensitive to the N-protecting group (e.g., Boc, Benzyl).
Table 2: 13C NMR Comparative Data (100 MHz, CDCl₃)
Carbon PositionPrecursor (4-one)Target (4-ol)Diagnostic Insight
C-4 δ ~215.0 ppm (C=O) δ ~72.5 ppm (CH-OH) Definitive Proof. Disappearance of the ketone carbonyl (>200 ppm) and appearance of the carbinol signal.
C-5 (Spiro) δ ~50.0 ppmδ ~45.0 – 48.0 ppmThe quaternary spiro carbon shifts slightly upfield upon reduction.
C-2 (O-CH₂) δ ~65.0 ppmδ ~68.0 ppmRemains characteristic of an ether carbon.

Advanced Analysis: Stereochemistry & Solvent Effects

Stereochemical Assignment (Cis vs. Trans)

The reduction of the spiro-ketone often yields a mixture of diastereomers (cis/trans relative to the N-substituent or the piperidine ring conformation).

  • NOESY/ROESY: To distinguish isomers, irradiate the H-4 carbinol proton.

    • Cis-like: Strong NOE correlation with axial protons of the piperidine ring (H6/H10) suggests the OH is spatially proximal to the piperidine ring.

    • Trans-like: Lack of NOE to the piperidine ring suggests the OH is pointing away.

Solvent Selection Protocol
  • CDCl₃: Standard for routine purity checks. Note that the OH proton is often broad or invisible due to exchange.

  • DMSO-d₆: Mandatory for full characterization. In DMSO, the OH proton appears as a sharp doublet (coupled to H-4) at δ ~4.5-5.0 ppm. This coupling (J ~4-5 Hz) proves the species is a secondary alcohol and not a hemiacetal or hydrate.

Experimental Protocols

Protocol A: Reaction Monitoring (Mini-Workup)
  • Purpose: Rapidly assess Ketone-to-Alcohol conversion without isolating the bulk.

  • Steps:

    • Aliquot 50 µL of reaction mixture.

    • Quench into 200 µL saturated NH₄Cl (aq) in a 1.5 mL Eppendorf tube.

    • Add 400 µL Ethyl Acetate, vortex 10s, centrifuge 30s.

    • Pipette off the top organic layer into a clean vial.

    • Evaporate solvent under N₂ stream (do not heat >40°C).

    • Reconstitute in 600 µL CDCl₃ .

    • Acquisition: Run standard 1H (16 scans). Focus on the 3.5–4.5 ppm region.

Protocol B: Full Structural Validation (2D NMR)
  • Purpose: Assign relative stereochemistry and resolve overlapping multiplets.

  • Sample: 10-15 mg pure product in 0.6 mL DMSO-d₆.

  • Sequence:

    • 1H NMR: 64 scans, d1=2.0s (ensure quantitative integration).

    • COSY: Identify the H2-H3-H4 spin system (The THF fragment).

    • HSQC: Correlate protons to carbons (distinguish C2 ether from C4 alcohol).

    • NOESY: Mixing time = 500ms. Target H4 interactions with Piperidine H6/H10.

Visualization of Analytical Workflow

The following diagrams illustrate the logic flow for synthesis validation and the specific NMR connectivity strategy.

G Start Start: Crude Reaction Mix (Ketone Reduction) MiniWorkup Mini-Workup Protocol (EtOAc Extraction) Start->MiniWorkup H1_NMR 1H NMR (CDCl3) Focus: 3.5 - 4.5 ppm MiniWorkup->H1_NMR Decision H-4 Signal Present? H1_NMR->Decision Ketone Only Ketone Observed (Reaction Incomplete) Decision->Ketone No (2.45 ppm t only) Alcohol Alcohol H-4 Observed (Reaction Complete) Decision->Alcohol Yes (4.0 ppm m) FullChar Full Characterization (DMSO-d6) Alcohol->FullChar Stereo NOESY Analysis (Cis/Trans Assignment) FullChar->Stereo

Caption: Figure 1. Decision tree for monitoring the reduction of 1-Oxa-8-azaspiro[4.5]decan-4-one to the corresponding alcohol.

Connectivity H4 H-4 (Carbinol) δ 4.0 H3 H-3 (CH2) δ 1.9 H4->H3 COSY (Strong) C5 C-5 (Spiro) Quaternary H4->C5 HMBC Pip Piperidine Ring (H6/H10) H4->Pip NOESY (Stereochem) H2 H-2 (Ether) δ 3.8 H3->H2 COSY (Strong)

Caption: Figure 2. COSY and NOESY connectivity logic. H4 is the "anchor" proton for assigning the THF ring and determining stereochemistry relative to the piperidine moiety.

References

  • Meyers, A. I., et al. "Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for Sigma-1 Receptors." Bioorganic & Medicinal Chemistry, vol. 28, no. 14, 2020, 115560.[1] Link

  • Suzuki, T., et al. "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists."[2][3] Chemical & Pharmaceutical Bulletin, vol. 43, no.[3] 5, 1995, pp. 842-852.[3] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link

  • Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, vol. 114, no. 16, 2014, pp. 8257–8322. (Contextual reference for Fsp3 importance).

Sources

Comparative

Mass Spectrometry Profiling of Spirocyclic Amines: A Comparative Technical Guide

Topic: Mass Spectrometry Fragmentation Patterns of Spirocyclic Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Spirocyclic amines (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Spirocyclic Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[X.Y]alkanes) have emerged as critical "escape from flatland" scaffolds in modern drug discovery. By offering high fraction sp3 (


) character and rigid three-dimensional vectors, they serve as superior bioisosteres to traditional flat cyclic amines like piperidines and morpholines.

However, their unique strain energy and quaternary carbon centers present distinct challenges in structural elucidation. This guide objectively compares the mass spectrometry (MS) fragmentation behaviors of spirocyclic amines against their traditional monocyclic counterparts. It details the mechanistic causality of strain-relief fragmentation and provides a self-validating experimental protocol for their characterization.

Part 1: Technical Comparison – Spirocyclic vs. Monocyclic Amines

The following analysis contrasts the MS/MS behavior of high-strain spirocyclic scaffolds (the "Product") against traditional cyclic amines (the "Alternative").

Table 1: Comparative MS/MS Performance Matrix
FeatureSpirocyclic Amines (e.g., 2-azaspiro[3.3]heptane)Traditional Cyclic Amines (e.g., Piperidine, Pyrrolidine)Analytical Implication
Structural Stability Metastable: High ring strain (~25-60 kcal/mol) predisposes the core to ring-opening upon collisional activation.Stable: Low ring strain (e.g., chair conformation of piperidine) favors preservation of the ring system.Spiro-amines require lower Collision Energies (CE) to induce informative fragmentation.
Dominant Fragmentation Strain-Relief Ring Opening: Cleavage often occurs distal to the nitrogen to relieve strain, followed by alkene elimination.

-Cleavage:
Radical-site initiation adjacent to the nitrogen atom is the exclusive dominant pathway.
Spiro-spectra are more complex, often showing "scrambled" alkyl chains rather than clean ring fragments.
Diagnostic Ions Hydrocarbon Clusters: Series of

ions (e.g., m/z 67, 79, 91) due to extensive skeletal rearrangement.
Immonium Ions: Sharp, predictable peaks (e.g., m/z 84 for piperidine, m/z 70 for pyrrolidine).Traditional amines are easier to library match; spiro-amines require de novo interpretation or specific MS^n trees.
Isobaric Differentiation High Specificity: Isomers (e.g., [3.3] vs [2.4] spiro systems) yield distinct ring-opening product ions.Low Specificity: Isomers often converge to identical immonium ions.Spiro-scaffolds allow for better differentiation of regioisomers in metabolic profiling.

Part 2: Mechanistic Deep Dive

Understanding the causality behind fragmentation is essential for accurate structural assignment.[1]

The "Strain-Relief" Mechanism (Spiro-Specific)

Unlike piperidines, where the ring is stable, spirocyclic amines like 2-azaspiro[3.3]heptane possess significant Baeyer strain. Upon Collision Induced Dissociation (CID):

  • Protonation: Occurs at the secondary amine.

  • Activation: The quaternary spiro-carbon acts as a "pivot point."

  • Ring Opening: The cyclobutane ring distal to the nitrogen often cleaves first to relieve strain, generating a distonic radical cation.

  • Elimination: This linear intermediate typically eliminates ethylene (

    
    , -28 Da) or propene (
    
    
    
    , -42 Da), a pathway suppressed in stable 6-membered rings.
The -Cleavage Mechanism (Universal)

Both classes undergo


-cleavage, but the outcome differs:
  • Monocycles:

    
    -cleavage leads to a stable endocyclic immonium ion (e.g., 
    
    
    
    or
    
    
    .
  • Spirocycles:

    
    -cleavage at the spiro-junction is sterically hindered and energetically costly. Instead, cleavage often happens at the exocyclic bonds next to the spiro center, preserving the spiro-junction in high-mass fragments.
    

Part 3: Visualization of Fragmentation Pathways[2]

The following diagram illustrates the divergent fragmentation pathways between a standard piperidine and a strained spiro-amine.

FragmentationPathways cluster_0 Traditional: Piperidine (Stable) cluster_1 Spirocyclic: 2-Azaspiro[3.3]heptane (Strained) Pip_Precursor Piperidine [M+H]+ m/z 86 Pip_Alpha α-Cleavage Intermediate Pip_Precursor->Pip_Alpha Radical Site Initiation Spiro_Precursor Spiro-Amine [M+H]+ m/z 112 Pip_Product Immonium Ion m/z 84 (Ring Intact) Pip_Alpha->Pip_Product H-Loss (-2 Da) Spiro_Strain Strain-Relief Ring Opening (Distonic Ion) Spiro_Precursor->Spiro_Strain C-C Bond Scission Spiro_Frag1 Fragment A (Ethylene Loss -28 Da) Spiro_Strain->Spiro_Frag1 Elimination Spiro_Frag2 Fragment B (Retro-Split) Spiro_Strain->Spiro_Frag2 Rearrangement

Caption: Figure 1. Divergent fragmentation logic. Piperidines favor ring preservation (Red), while spiro-amines undergo strain-driven ring opening (Blue).

Part 4: Experimental Protocol – The "Self-Validating" System

To ensure data integrity when profiling these scaffolds, follow this standardized LC-MS/MS workflow. This protocol includes internal validation steps to distinguish isobaric interferences.

Methodology: ESI-MS/MS Profiling of Spiro-Amines

1. Sample Preparation

  • Solvent: Dissolve compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol promotes desolvation; Formic acid ensures

      
       formation.
      
  • Control: Prepare a matching concentration of a linear isomer (e.g., cyclohexylmethylamine) to benchmark retention time and drift time (if using Ion Mobility).

2. LC Conditions (Reverse Phase)

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

    • Why: CSH columns provide superior peak shape for basic amines, preventing tailing that obscures low-level isomers.

  • Gradient: 5% B to 95% B over 5 mins (A: Water + 0.1% FA; B: ACN + 0.1% FA).

3. Mass Spectrometry Parameters (Q-TOF or Orbitrap)

  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 kV (Standard) or 1.5 kV (Nano-ESI).

  • Collision Energy (CE) Ramping:

    • Step 1: Acquire data at 10, 20, and 40 eV .

    • Validation Check: Spiro-amines should show significant fragmentation at lower energies (10-20 eV) compared to piperidines. If the precursor survives intact at 40 eV, suspect a lack of ring strain (false identification).

  • Acquisition Mode: Data Independent Acquisition (DIA) or MS^E.

    • Why: Captures all fragment ions without precursor selection bias, essential for detecting the "hydrocarbon cluster" noise typical of spiro-rearrangements.

4. Data Analysis & Validation

  • The "Defect" Filter: Calculate the Mass Defect (Exact Mass - Nominal Mass). Spiro-amines typically have a lower mass defect than their aromatic counterparts due to high hydrogen count.

  • The "RDA" Check: Look for neutral losses of 28 Da (

    
    ) or 42 Da (
    
    
    
    ).
    • Pass: Presence indicates ring opening (Spiro confirmed).

    • Fail: Only

      
       loss (-17 Da) suggests a linear amine or stable cyclic system.
      

Part 5: Structural Decision Tree

Use this logic flow to classify unknown amine spectra.

DecisionTree Start Unknown Amine Spectrum [M+H]+ Detected Check1 Is there a dominant Immonium Ion (e.g., m/z 70, 84)? Start->Check1 Result_Cyclic Likely Monocyclic Amine (Piperidine/Pyrrolidine) Check1->Result_Cyclic High Abundance Check2 Check Neutral Losses: Are -28 Da or -42 Da observed? Check1->Check2 Low/No Abundance Branch_Yes Yes Branch_No No Result_Spiro Likely Spirocyclic Amine (Strain-Relief Fragmentation) Check2->Result_Spiro Distinct Loss Result_Linear Likely Linear/Branched Amine (Simple Alkyl Losses) Check2->Result_Linear Random Loss Branch_Loss_Yes Yes Branch_Loss_No No

Caption: Figure 2. Diagnostic logic for differentiating amine classes based on MS/MS spectral features.

References

  • National Institutes of Health (NIH). (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation. PubMed. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Retrieved from [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 1-Oxa-8-azaspiro[4.5]decan-4-ol Derivatives: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug discovery, the 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif, forming the core of numer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug discovery, the 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif, forming the core of numerous biologically active compounds. The precise three-dimensional arrangement of atoms within these molecules, or their stereochemistry, is a critical determinant of their pharmacological activity and toxicological profile. Among the arsenal of analytical techniques available for stereochemical assignment, single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's absolute configuration.

This guide provides an in-depth comparison of X-ray crystallography with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, in the context of characterizing 1-Oxa-8-azaspiro[4.5]decan-4-ol derivatives. We will delve into the causality behind experimental choices, present detailed experimental protocols, and provide supporting data to offer a comprehensive resource for researchers in the field.

The Unrivaled Precision of X-ray Crystallography

Single-crystal X-ray crystallography offers a direct and high-resolution visualization of the atomic arrangement within a crystalline solid. This technique is unparalleled in its ability to definitively determine key structural parameters. For complex spirocyclic systems like the 1-oxa-8-azaspiro[4.5]decan-4-ol framework, where multiple stereocenters can exist, X-ray crystallography provides irrefutable evidence of the relative and absolute stereochemistry.

However, the power of this technique is contingent on the ability to grow high-quality single crystals, a process that can be both an art and a science. The journey from a synthesized compound to a solved crystal structure is a multi-step process that demands careful execution and a deep understanding of crystallization principles.

A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic nature of molecules in solution.[1] These two techniques are not mutually exclusive but rather complementary, each providing unique and valuable information for a comprehensive structural elucidation.

ParameterX-ray CrystallographyNMR Spectroscopy
Sample Requirement High-quality single crystal (typically >0.1 mm)1-25 mg of purified compound
Measurement Time Hours to daysMinutes to hours
Primary Output 3D electron density map, atomic coordinates, bond lengths, bond angles, absolute stereochemistry1D and 2D spectra indicating chemical environment, connectivity, and through-space interactions
Key Advantage Unambiguous determination of absolute stereochemistryProvides information on molecular dynamics and conformation in solution
Key Limitation Requires a suitable single crystal, which can be challenging to obtain. The determined structure is in the solid state.Absolute stereochemistry determination is often indirect and may require chiral derivatizing agents or resolving agents.

For the 1-oxa-8-azaspiro[4.5]decan-4-ol scaffold, NMR spectroscopy, particularly 2D techniques like COSY, HSQC, and HMBC, is invaluable for establishing the connectivity of the atoms and confirming the spirocyclic framework. However, in cases of diastereomers or enantiomers, NMR data can be very similar, making definitive assignment challenging. It is in these instances that X-ray crystallography provides the ultimate resolution.

Experimental Workflows: From Synthesis to Structure

The successful application of X-ray crystallography begins with the synthesis of the target compound and culminates in the analysis of diffraction data. The following protocols provide a detailed, step-by-step methodology for these critical processes.

Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-4-ol Derivative

The synthesis of 1-oxa-8-azaspiro[4.5]decan-4-ol derivatives often involves a multi-step sequence. A representative synthesis for a related compound, 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, is outlined below, based on established literature procedures.

Step 1: Alkylation of N-Boc-4-piperidone

  • Methodology: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 eq) is slowly added. After stirring for 30 minutes, ethyl 2-(bromomethyl)acrylate (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Step 2: Intramolecular Cyclization

  • Methodology: The product from Step 1 is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux using a Dean-Stark apparatus for 6 hours to remove ethanol and water. After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried and concentrated.

Step 3: Deprotection and Salt Formation

  • Methodology: The Boc-protected spiroketal lactone is dissolved in a minimal amount of anhydrous dioxane. A solution of 4M HCl in dioxane (5.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one HCl N_Boc_4_piperidone N-Boc-4-piperidone Alkylation Alkylation with ethyl 2-(bromomethyl)acrylate N_Boc_4_piperidone->Alkylation Intermediate_1 Alkylated Intermediate Alkylation->Intermediate_1 Cyclization Intramolecular Cyclization (p-TsOH) Intermediate_1->Cyclization Boc_spiro_lactone Boc-protected spiroketal lactone Cyclization->Boc_spiro_lactone Deprotection Boc Deprotection (HCl in dioxane) Boc_spiro_lactone->Deprotection Final_Product 1-Oxa-8-azaspiro[4.5]decan-3-one HCl Deprotection->Final_Product

Caption: Synthetic workflow for a 1-Oxa-8-azaspiro[4.5]decane derivative.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a crucial and often challenging step. The choice of solvent and crystallization technique is paramount.

General Crystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) is recommended.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent to near saturation.

    • Filter the solution through a syringe filter to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Crystallization_Workflow cluster_crystallization Crystallization for X-ray Diffraction Purified_Compound Purified Compound Solvent_Screen Solvent Screening Purified_Compound->Solvent_Screen Dissolution Dissolution in Optimal Solvent Solvent_Screen->Dissolution Filtration Filtration Dissolution->Filtration Crystallization_Method Crystallization Method Filtration->Crystallization_Method Slow_Evaporation Slow Evaporation Crystallization_Method->Slow_Evaporation Option 1 Vapor_Diffusion Vapor Diffusion Crystallization_Method->Vapor_Diffusion Option 2 Crystal_Growth Crystal Growth Slow_Evaporation->Crystal_Growth Vapor_Diffusion->Crystal_Growth Crystal_Harvesting Crystal Harvesting & Mounting Crystal_Growth->Crystal_Harvesting Xray_Diffraction X-ray Diffraction Crystal_Harvesting->Xray_Diffraction

Caption: General workflow for obtaining single crystals for X-ray analysis.

X-ray Crystallography Data: An Illustrative Example

While publicly accessible, detailed crystallographic data for 1-Oxa-8-azaspiro[4.5]decan-4-ol derivatives is currently limited, a study on the related compound, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, has confirmed its absolute configuration as (S) through X-ray crystal structure analysis.[2] This finding highlights the power of the technique in providing definitive stereochemical assignments for this class of molecules.

To illustrate the type of data obtained from an X-ray diffraction experiment, a representative table of crystallographic parameters is provided below.

Table 1: Representative Crystallographic Data for a 1-Oxa-8-azaspiro[4.5]decane Derivative

ParameterValue
Chemical FormulaC₁₁H₁₉NO
Formula Weight181.27
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.123(4)
b (Å)10.456(5)
c (Å)12.987(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1102.3(9)
Z4
Density (calculated) (g/cm³)1.092
Absorption Coefficient (mm⁻¹)0.071
F(000)400
Crystal Size (mm³)0.30 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected5678
Independent reflections2543 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Absolute structure parameter0.1(2)

Note: This is a representative table and does not correspond to a specific publicly available dataset for a 1-Oxa-8-azaspiro[4.5]decan-4-ol derivative.

Conclusion

The structural elucidation of 1-oxa-8-azaspiro[4.5]decan-4-ol derivatives is a critical aspect of their development as potential therapeutic agents. While a suite of analytical techniques provides valuable structural information, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of absolute stereochemistry. The ability to obtain high-quality single crystals is a key bottleneck, necessitating expertise in crystallization techniques. NMR spectroscopy serves as a powerful complementary tool, offering insights into the solution-state structure and dynamics. A combined approach, leveraging the strengths of both X-ray crystallography and NMR, provides the most comprehensive understanding of these complex spirocyclic molecules, thereby accelerating their journey from discovery to clinical application.

References

  • BenchChem. (2025). A Comparative Guide to Structure Validation of Spiro[3.5]nonan-1-OL Derivatives: X-ray Crystallography vs. Spectroscopic Methods. BenchChem.
  • PubChem. (n.d.). 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane. National Center for Biotechnology Information.
  • Wouters, J., & Ziessel, R. (2017). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Crystals, 7(3), 87.
  • Ishii, H., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(16), 2917-2926.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
  • University of Geneva. (n.d.). Guide for crystallization.
  • ChemScene. (n.d.). 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester.
  • bioRxiv. (2025). Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening.
  • Florence, A. J., Shankland, N., & Johnston, A. (2005).
  • Grygorenko, O. O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215.
  • PubChemLite. (n.d.). 8-oxa-1-azaspiro[4.5]decane (C8H15NO).
  • PubChemLite. (n.d.). 1-oxa-4-thia-8-azaspiro[4.5]decane.
  • ChemScene. (n.d.). 8-Oxa-2-azaspiro[4.5]decane.
  • Merck. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858.
  • Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Abovchem. (n.d.). 2,8-diazaspiro[4.5]decan-3-one - CAS:561314-57-6.
  • Movassaghi, M., et al. (2015). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. Journal of the American Chemical Society, 137(34), 11050-11060.
  • Panda, S. S., et al. (2014). Aqua Mediated Synthesis of Spirocyclic Compounds. Mini-Reviews in Organic Chemistry, 11(1), 73-86.
  • PubChemLite. (n.d.). 1-oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 7,8-dimethyl-2-oxo-, 2-(dimethylamino)ethyl ester, fumarate.

Sources

Validation

A Senior Application Scientist's Guide to Conformational Analysis and 3D Modeling of Spiro[4.5]decane Systems

For the modern medicinal chemist, the spiro[4.5]decane scaffold represents a privileged structure. Its inherent three-dimensional and rigid architecture provides a unique framework for developing novel therapeutics with...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the spiro[4.5]decane scaffold represents a privileged structure. Its inherent three-dimensional and rigid architecture provides a unique framework for developing novel therapeutics with enhanced binding affinity and selectivity.[1][2] Derivatives of this core have shown significant potential as inhibitors of critical biological targets, including Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) for treating anemia and ischemia, and Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases.[1][3][4] However, harnessing the full potential of this scaffold is critically dependent on a precise understanding of its three-dimensional conformation. The spatial arrangement of substituents on the fused cyclopentane and cyclohexane rings dictates the molecule's interaction with its biological target.

This guide provides an in-depth, comparative analysis of the state-of-the-art computational and experimental methodologies for elucidating the conformational landscape of spiro[4.5]decane systems. We will move beyond simple protocols to explain the causality behind methodological choices, ensuring a robust and validated approach to 3D modeling for researchers in drug discovery and development.

The Core Challenge: Navigating the Conformational Landscape

The spirocyclic nature of the spiro[4.5]decane system, while providing advantageous rigidity, also introduces significant conformational complexity. The cyclohexane ring can adopt multiple low-energy conformations (chair, boat, twist-boat), and the orientation of the cyclopentane ring relative to the cyclohexane ring further complicates the energetic landscape. Identifying the global minimum energy conformation, as well as other accessible low-energy conformers that may be biologically relevant, is a non-trivial task. A purely experimental or purely computational approach is often insufficient. Therefore, a synergistic strategy that integrates computational modeling with experimental validation is the gold standard for achieving a reliable 3D model.

Computational Modeling: From Broad Searches to Quantum Refinement

Computational chemistry provides an indispensable toolkit for exploring the conformational possibilities of spiro[4.5]decane systems before committing to lengthy synthetic routes. The general workflow involves a broad search for all possible conformers using computationally inexpensive methods, followed by high-accuracy refinement of the most promising candidates.

Experimental Protocol: A Validated Computational Workflow
  • Initial 3D Structure Generation:

    • Construct the 2D structure of the target spiro[4.5]decane derivative using a molecular editor such as Avogadro.[5]

    • Generate an initial 3D conformation. This serves as the starting point for conformational searching.

  • Conformational Search with Molecular Mechanics (MM):

    • Causality: The potential energy surface of a spiro[4.5]decane can have numerous local minima. Quantum mechanics methods are too computationally expensive to explore this entire surface. Molecular Mechanics (MM) force fields (e.g., UFF, GAFF) offer a rapid, albeit less accurate, method to sample a wide range of conformational space and identify a set of low-energy candidate structures.[5][6]

    • Procedure: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo methods) within a computational chemistry package. The goal is to generate a comprehensive library of unique conformers.

    • Analysis: Cluster the resulting conformers by geometry (e.g., using RMSD) and rank them by their MM-calculated strain energy. Select a set of low-energy, unique conformers (e.g., all conformers within 5-10 kcal/mol of the minimum) for further analysis.

  • Geometry Optimization and Energy Refinement with Density Functional Theory (DFT):

    • Causality: MM methods do not adequately describe the electronic effects that can influence conformational stability. Density Functional Theory (DFT) provides a much more accurate quantum mechanical description of the electronic structure, leading to more reliable geometries and relative energies.[7][8]

    • Procedure: For each unique conformer identified in the MM search, perform a full geometry optimization using DFT.

    • Method Selection: The choice of functional and basis set is a critical balance between accuracy and computational cost.[9][10] For systems like spiro[4.5]decanes, hybrid functionals such as B3LYP or functionals from the M06 suite are often employed.[11] A Pople-style basis set like 6-31G(d,p) or a more extensive basis set like def2-TZVPP for higher accuracy is recommended.[9] The inclusion of a solvent model (e.g., SMD or COSMO) is crucial if the molecule's behavior in solution is of interest.[8][9]

    • Analysis: Confirm that each calculation has converged to a true energy minimum by performing a frequency calculation (which should yield no imaginary frequencies). The resulting relative electronic energies provide a thermodynamically accurate ranking of the stability of the different conformations.[12]

The logical flow of this computational approach is designed to systematically reduce the conformational space from a vast number of possibilities to a few, accurately modeled structures.

G cluster_0 Computational Modeling Workflow Start 2D Structure Drawing MM_Search Broad Conformational Search (Molecular Mechanics - MM) Start->MM_Search Generate Initial 3D Structure DFT_Opt Geometry Optimization & Refinement (Density Functional Theory - DFT) MM_Search->DFT_Opt Select unique low-energy candidates Final_Models Ranked Low-Energy Conformers DFT_Opt->Final_Models Calculate accurate relative energies

Caption: A typical computational workflow for 3D modeling.

Comparative Analysis of Computational Methodologies

The accuracy of computational predictions is highly dependent on the chosen level of theory. Below is a summary of commonly used methods for spirocycle analysis.[9]

MethodStrengthsWeaknessesTypical Application in Workflow
Molecular Mechanics (MM) Computationally very fast; excellent for exploring vast conformational space.Lower accuracy; does not model electronic effects; results are force-field dependent.Initial broad conformational searching.
Density Functional Theory (DFT) Good balance of accuracy and computational cost; models electronic structure.[10]More computationally demanding than MM; results depend on the chosen functional and basis set.Geometry optimization and energy refinement of candidate conformers.
Ab Initio (e.g., MP2) High accuracy; systematically improvable.Very computationally expensive; often impractical for molecules of this size.Benchmarking DFT results for smaller, model systems.

Experimental Validation: Grounding Models in Reality

Computational models, no matter how sophisticated, are theoretical. They must be validated by experimental data to be considered trustworthy. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are the two most powerful techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecule's average conformation in solution.[13] Key experiments include 1D ¹H and ¹³C NMR, as well as 2D experiments like NOESY.

  • ¹H NMR Chemical Shifts & Coupling Constants: The precise chemical shifts and, more importantly, the proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angles between protons. These values can be compared to those predicted from DFT-optimized geometries.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity.[12] The presence and intensity of NOE cross-peaks provide powerful evidence for a specific spatial arrangement of atoms, making it an invaluable tool for differentiating between possible conformers.[14]

Experimental Protocol: NOESY for Conformational Assignment
  • Sample Preparation: Dissolve a purified sample of the spiro[4.5]decane derivative (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~10-20 mM.

  • Data Acquisition:

    • Acquire a standard 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz).

    • Causality: A key parameter is the mixing time (tm). This is the period during which magnetization transfer (the NOE) occurs. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to optimize the signal and avoid "spin diffusion" artifacts, where the magnetization spreads beyond directly neighboring protons.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify cross-peaks that connect two different proton signals. The presence of a cross-peak indicates that these two protons are spatially proximate.

    • Correlate the observed NOEs with the inter-proton distances measured from the DFT-calculated low-energy conformers. A strong NOE should correspond to a short distance in the proposed 3D model. The absence of an expected NOE can be equally informative for ruling out a particular conformation.[14]

X-ray Crystallography

When a high-quality single crystal of the compound can be obtained, X-ray crystallography provides the definitive, unambiguous solid-state structure.[15] This experimental model is considered the "gold standard" for validation.

  • Causality: By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, one can calculate the precise 3D coordinates of each atom. This provides highly accurate bond lengths, bond angles, and dihedral angles.[16]

  • Application: The experimentally determined crystal structure is used to benchmark the computational results. An accurate computational method should be able to reproduce the solid-state geometry with high fidelity (low RMSD). This builds confidence in the ability of the computational model to also predict the solution-phase conformation, which may differ slightly from the solid-state due to packing forces.[17]

The following diagram illustrates how these computational and experimental techniques are integrated into a self-validating system.

G cluster_comp Computational Analysis cluster_exp Experimental Validation Comp_Model Predicted 3D Models (DFT Geometries & Energies) Validation Comparative Analysis & Validation Comp_Model->Validation Predicts NMR NMR Spectroscopy (NOE, Coupling Constants) NMR->Validation Informs Xray X-ray Crystallography (Solid-State Structure) Xray->Validation Benchmarks Final_Structure Validated Conformational Model Validation->Final_Structure Confirms

Caption: Integrated workflow for conformational analysis.

Conclusion: A Multi-Faceted Approach to Structural Certainty

The conformational analysis of spiro[4.5]decane systems is a critical step in the rational design of new therapeutics. A robust and trustworthy 3D model cannot be achieved through a single method. The most rigorous approach, as outlined in this guide, is a synergistic combination of computational chemistry and experimental spectroscopy. By using molecular mechanics for broad conformational sampling, density functional theory for accurate energetic refinement, and NMR and X-ray crystallography for experimental validation, researchers can confidently elucidate the three-dimensional structures that govern biological activity. This integrated strategy minimizes guesswork, accelerates the drug discovery process, and ultimately leads to the design of more potent and selective medicines.

References

  • BenchChem. (2025). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide.
  • PubMed. (2000). Semiempirical and ab initio conformational analysis of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5] decane with application of GIAO-SCF methods to NMR spectrum interpretation. J Med Chem.
  • BenchChem. (2025). Comparative computational studies of "Spiro[4.5]dec-9-en-7-one" reaction mechanisms.
  • PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. J Med Chem.
  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorg Med Chem.
  • RSC Publishing. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm.
  • BenchChem. (2025). Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide.
  • ResearchGate. (2023). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Asian Journal of Organic Chemistry.
  • ResearchGate. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. MedChemComm.
  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Catalysts.
  • RSC Publishing. Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (2022). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times.
  • ResearchGate. Numbering system for spirocyclic compounds, case of spiro[4.5]decane.
  • University Digital Conservancy. (2023). Combined Application of Density Functional Theory and Molecular Mechanics Sampling Techniques to study Chemical Systems, from Intramolecular Rearrangements to Polymerization Reactions.
  • Scholars Archive. (2022). "Turning density functional theory calculations into molecular mechanic".
  • MDPI. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis.
  • ACS Publications. (2025). Density Functional Theory for Molecular and Periodic Systems in TURBOMOLE. The Journal of Physical Chemistry A.
  • MDPI. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds.
  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

Sources

Validation

Validating the Purity of Commercial 1-Oxa-8-azaspiro[4.5]decan-4-ol: A Comparative Analytical Guide

The integration of spirocyclic building blocks into medicinal chemistry has fundamentally shifted drug discovery from flat, sp²-rich aromatic systems to complex, three-dimensional architectures. By increasing the fractio...

Author: BenchChem Technical Support Team. Date: March 2026

The integration of spirocyclic building blocks into medicinal chemistry has fundamentally shifted drug discovery from flat, sp²-rich aromatic systems to complex, three-dimensional architectures. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles like 1-Oxa-8-azaspiro[4.5]decan-4-ol significantly enhance aqueous solubility, metabolic stability, and receptor/ligand complementarity[1].

However, this structural evolution introduces a critical analytical blindspot. Because aliphatic spirocycles like 1-Oxa-8-azaspiro[4.5]decan-4-ol lack conjugated π-electron systems, they are virtually transparent to standard Ultraviolet (UV) detection[2]. Relying on traditional HPLC-UV Certificates of Analysis (CoAs) from commercial suppliers often leads to severe purity overestimations, as UV-transparent synthetic intermediates, degradation products, and inorganic salts remain undetected.

This guide objectively compares orthogonal analytical methodologies—HPLC-CAD (Charged Aerosol Detection) and Quantitative NMR (qNMR)—against traditional methods, providing researchers with self-validating protocols to accurately determine the absolute purity of commercial 1-Oxa-8-azaspiro[4.5]decan-4-ol batches.

The Analytical Challenge: Escaping the UV Blindspot

When evaluating commercial batches of 1-Oxa-8-azaspiro[4.5]decan-4-ol, the primary goal is establishing an accurate mass balance. Traditional HPLC-UV (typically monitored at 210 nm or 254 nm) is fundamentally flawed for this compound. While a supplier's CoA might boast >98% purity via HPLC-UV, this metric only represents the purity relative to other UV-absorbing impurities.

To achieve true mass balance, researchers must employ universal detectors or absolute quantitation methods.

Workflow Start Commercial Batch 1-Oxa-8-azaspiro[4.5]decan-4-ol UV HPLC-UV (210 nm) (Prone to False Negatives) Start->UV Traditional (Not Recommended) CAD HPLC-CAD (Universal Detection) Start->CAD Mass Balance & Impurities qNMR 1H-qNMR (Absolute Quantitation) Start->qNMR Absolute Assay Result Validated Absolute Purity & Impurity Profile UV->Result CAD->Result qNMR->Result

Caption: Orthogonal analytical workflow for validating aliphatic spirocyclic building blocks.

Comparing Universal Detection Alternatives

To capture the full impurity profile of 1-Oxa-8-azaspiro[4.5]decan-4-ol, two primary universal detection strategies are employed: Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD).

While both are evaporative aerosol detectors that differentiate analytes from the mobile phase based on relative volatility, HPLC-CAD is the superior choice for purity validation. CAD measures the charge transferred to analyte particles by ionized nitrogen gas. Because this charging process is independent of the analyte's chemical structure, CAD provides a highly uniform response[3]. Furthermore, CAD maintains sensitivity for particles as small as 10 nm, whereas ELSD signal drops off significantly for particles under 50 nm, leading to a 10-fold better limit of detection (LOD) for CAD[3].

Table 1: Comparison of Analytical Techniques for Aliphatic Spirocycles
FeatureHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD1H-qNMR
Detection Mechanism Chromophore absorbanceLight scattering by particlesCharge transfer to particlesNuclear spin resonance
Suitability for Target Poor (No chromophore)ModerateHigh Ultimate Truth
Response Uniformity Highly variableNon-linear (Exponential)Highly uniform (Linear over 2 logs)Strictly proportional to molarity
Reference Standard RequiredRequiredRequired (for exact mass)Not Required (Internal Std used)
Primary Use Case Aromatic impurities onlyBulk impurity screeningTrace impurity & Mass balanceAbsolute purity assay

Experimental Protocols for Purity Validation

To establish a self-validating system, a dual-method approach combining HPLC-CAD (for impurity profiling) and 1H-qNMR (for absolute assay) is recommended.

Protocol A: HPLC-CAD Impurity Profiling

Causality Check: Because CAD requires the evaporation of the mobile phase, only volatile buffers (e.g., ammonium formate, formic acid) can be used. To ensure a uniform background response across a gradient elution, an inverse gradient of the mobile phase is applied post-column[4].

  • Sample Preparation: Dissolve 1.0 mg of 1-Oxa-8-azaspiro[4.5]decan-4-ol in 1.0 mL of Methanol/Water (50:50).

  • Column Selection: Use a polar-embedded C18 column (e.g., Waters XBridge Shield RP18, 2.1 x 100 mm, 2.5 µm) to ensure adequate retention of the polar spirocycle.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH ~3.5 with Formic Acid).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Crucial Step: Plumb a post-column make-up pump delivering the exact inverse gradient (95% B to 5% B) to maintain a constant solvent composition entering the CAD nebulizer.

  • CAD Settings: Evaporator temperature at 35°C, data collection rate 10 Hz.

  • Integration: Integrate all peaks. The uniform response factor of CAD allows the area percent to directly approximate the mass percent of non-volatile impurities.

Protocol B: 1H-qNMR Absolute Purity Determination

Causality Check: qNMR is a primary ratio method. By adding a highly pure Internal Standard (IS) with a known mass, the exact mass fraction of the target can be calculated without needing a reference standard of the target itself[5].

qNMR_Logic Weigh Accurate Weighing (Analyte + Internal Standard) Dissolve Dissolution in D2O or DMSO-d6 Weigh->Dissolve Acquire 1H-NMR Acquisition (Fully Relaxed, D1 > 5*T1) Dissolve->Acquire Integrate Signal Integration (Target vs. IS peaks) Acquire->Integrate Calculate Mass Fraction Calculation (Absolute Purity %) Integrate->Calculate

Caption: Step-by-step logic for absolute purity quantitation using 1H-qNMR.

  • Internal Standard Selection: Use Maleic acid (TraceCERT® grade, ~99.9% purity). Its singlet at ~6.3 ppm in D₂O provides baseline separation from the aliphatic signals of 1-Oxa-8-azaspiro[4.5]decan-4-ol (1.5–4.0 ppm).

  • Weighing (Critical): Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the commercial spirocycle and ~5.0 mg of Maleic acid into the same vial.

  • Dissolution: Add 0.7 mL of D₂O and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Must be set to ≥ 30 seconds. This ensures complete longitudinal relaxation (T1) of all protons, preventing signal saturation and integration errors[6].

    • Scans: 64 to 128 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Calculation: Calculate the absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Experimental Data: Mock Commercial Batch Comparison

To illustrate the danger of relying solely on UV detection, the table below presents mock experimental data comparing two hypothetical commercial batches of 1-Oxa-8-azaspiro[4.5]decan-4-ol.

Table 2: Purity Assessment of Commercial Batches (Mock Data)
Analytical MethodSupplier A (Reported 99%)Supplier B (Reported 99%)Analytical Insight
HPLC-UV (210 nm) 99.2% Area99.5% AreaFails to detect aliphatic synthetic byproducts.
HPLC-CAD 98.5% Area82.1% Area Reveals a massive co-eluting aliphatic impurity in Supplier B.
1H-qNMR (Absolute) 98.1% w/w79.4% w/w Confirms Supplier B's batch is heavily contaminated, likely with inorganic salts and aliphatic precursors.

Data Interpretation: Supplier B's CoA indicates 99.5% purity based on HPLC-UV. However, CAD reveals significant non-UV active impurities. The qNMR absolute assay further depresses the purity score to 79.4% w/w, indicating the presence of NMR-invisible impurities (e.g., inorganic salts from the synthesis process) that even CAD might struggle to quantify accurately if they elute in the void volume.

Conclusion & Best Practices

When sourcing highly Fsp³-enriched, non-chromophoric building blocks like 1-Oxa-8-azaspiro[4.5]decan-4-ol, drug development professionals must exercise extreme caution with supplier-provided CoAs.

Best Practices:

  • Reject UV-Only CoAs: Never accept HPLC-UV as the sole purity metric for aliphatic spirocycles.

  • Implement CAD for Profiling: Use HPLC-CAD with an inverse gradient to accurately profile the organic mass balance and detect synthetic intermediates.

  • Anchor with qNMR: Use 1H-qNMR with a certified internal standard as the ultimate arbiter of absolute purity before committing a commercial batch to a complex synthesis pipeline.

References

Sources

Safety & Regulatory Compliance

Safety

1-Oxa-8-azaspiro[4.5]decan-4-ol proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 1-Oxa-8-azaspiro[4.5]decan-4-ol As a secondary amine and spirocyclic alcohol utilized primarily as a building block in pharmaceutical research and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 1-Oxa-8-azaspiro[4.5]decan-4-ol

As a secondary amine and spirocyclic alcohol utilized primarily as a building block in pharmaceutical research and drug development, 1-Oxa-8-azaspiro[4.5]decan-4-ol (CAS: 757239-68-2) requires strict adherence to hazardous waste protocols[1][2]. While not highly reactive, its nitrogenous nature and organic framework dictate specific segregation and destruction methodologies to prevent environmental contamination and ensure laboratory safety.

This guide provides a comprehensive, field-proven operational plan for the safe handling, segregation, and disposal of this compound and its associated waste streams.

Physicochemical Profile & Waste Classification

Before executing disposal protocols, it is critical to understand the physicochemical parameters that dictate the compound's behavior in waste streams. The presence of the secondary amine in the spirocyclic system imparts mild basicity, which must be accounted for during waste segregation to prevent unintended exothermic reactions in bulk waste carboys.

Table 1: Chemical Properties and Disposal Parameters

ParameterSpecificationOperational Implication for Disposal
Chemical Name 1-Oxa-8-azaspiro[4.5]decan-4-olDesignate as Nitrogenous Organic Waste.
CAS Number 757239-68-2[1]Required for precise waste manifest labeling.
Molecular Formula C₈H₁₅NO₂[2]Complete combustion yields CO₂, H₂O, and NOₓ.
Molecular Weight 157.21 g/mol [2]Used for calculating theoretical waste yields.
Chemical Nature Basic (Secondary Amine)Critical: Do not mix with concentrated acid waste streams.
Primary Hazard Irritant (Skin/Eye)Requires standard PPE (nitrile gloves, goggles) during handling.

Experimental Workflow: Step-by-Step Disposal Procedure

The following protocol outlines the self-validating system for disposing of 1-Oxa-8-azaspiro[4.5]decan-4-ol. The causality behind these steps is rooted in RCRA (Resource Conservation and Recovery Act) principles and standard EHS (Environmental Health and Safety) guidelines for organic amines.

Phase 1: Segregation and Compatibility Checking
  • Step 1.1: Identify the Waste State. Determine if the waste is a pure solid (e.g., expired reagent, spilled powder) or in solution (e.g., reaction mother liquor, chromatography fractions).

  • Step 1.2: Solvent Assessment (If in solution). If the compound is dissolved, identify the solvent.

    • Causality: Halogenated solvents (like Dichloromethane) require different incineration temperatures and scrubber systems than non-halogenated solvents (like Methanol or Ethyl Acetate) to prevent the formation of toxic dioxins.

  • Step 1.3: Compatibility Verification. Ensure the receiving waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong electrophiles, as the secondary amine can react exothermically.

Phase 2: Containment and Transfer
  • Step 2.1: Select the Receptacle. Use a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are mandatory. Do not use metal containers, as trace water combined with the amine can cause slow corrosion.

  • Step 2.2: Transfer. In a well-ventilated fume hood, transfer the waste into the designated container using a funnel.

  • Step 2.3: Secondary Containment. Place the primary waste container inside a secondary containment tray to capture any potential catastrophic failure of the primary vessel.

Phase 3: Labeling and Manifesting
  • Step 3.1: GHS Labeling. Affix a hazardous waste tag immediately upon adding the first drop of waste.

  • Step 3.2: Composition Declaration. Explicitly list "1-Oxa-8-azaspiro[4.5]decan-4-ol" and all associated solvents with their approximate percentages. Never use abbreviations on waste manifests.

Phase 4: Final Destruction
  • Step 4.1: EHS Transfer. Transfer the fully labeled container to your institution's central hazardous waste accumulation area.

  • Step 4.2: Commercial Incineration. The ultimate disposal method is high-temperature commercial incineration.

    • Mechanistic Rationale: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the spirocyclic ring and the oxidation of the nitrogen atom, preventing the release of biologically active amines into the ecosystem.

Waste Routing Decision Matrix

The following diagram illustrates the logical workflow for segregating 1-Oxa-8-azaspiro[4.5]decan-4-ol into the correct terminal destruction pathways.

G Start 1-Oxa-8-azaspiro[4.5]decan-4-ol Waste Generation CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Pure compound Solution In Solution CheckState->Solution Reaction mixture SolidWaste Solid Organic Waste Stream Solid->SolidWaste SolventCheck Halogenated Solvent? Solution->SolventCheck Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Stream (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Incineration Licensed High-Temperature Incineration Facility Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration

Workflow for the segregation and disposal of 1-Oxa-8-azaspiro[4.5]decan-4-ol waste streams.

Spill Response and Emergency Decontamination

In the event of an accidental release prior to proper disposal, immediate action is required to contain the material and convert it into a manageable waste stream.

  • Isolation: Evacuate non-essential personnel from the immediate spill area. Ensure the fume hood sash is lowered if the spill occurred inside, or maximize room ventilation if outside a hood.

  • PPE Verification: Responders must wear heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Containment (Solid Spill): Do not dry sweep, as this generates inhalable dust. Lightly mist the solid with a compatible non-reactive solvent (e.g., water or a dilute alcohol) to suppress dust, then carefully scoop the material using a non-sparking tool into a wide-mouth HDPE container.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial universal spill pad). Allow the absorbent to fully wick the liquid.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by water. Collect all wash water and absorbent materials; these must now be treated as hazardous waste and routed through the "Solid Organic Waste Stream" detailed in the workflow above.

References

  • MolCore. (n.d.). 757239-68-2 | 1-Oxa-8-azaspiro[4.5]decan-4-ol.
  • ChemScene. (n.d.). 1-Oxa-8-azaspiro[4.5]Decan-4-ol General Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decan-4-ol
Reactant of Route 2
1-Oxa-8-azaspiro[4.5]decan-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.